Droxicam
Description
Properties
IUPAC Name |
5-methyl-6,6-dioxo-3-pyridin-2-yl-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHFRZLKGRKFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238035 | |
| Record name | Droxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90101-16-9 | |
| Record name | Droxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Droxicam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Droxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24ADO1E2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Droxicam's Mechanism of Action as a Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It functions as a prodrug, being pharmacologically inactive itself but undergoing biotransformation into its active metabolite, piroxicam, following oral administration. This conversion primarily occurs through hydrolysis in the gastrointestinal tract. Piroxicam then exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain. This guide provides an in-depth technical overview of this compound's mechanism of action as a prodrug, including its activation, the pharmacological action of its active metabolite, comparative pharmacokinetic data, and detailed experimental protocols relevant to its study.
This compound's Activation Pathway
This compound is designed to be converted into piroxicam in the body. This bioactivation is a critical step in its mechanism of action.
Hydrolysis in the Gastrointestinal Tract
The primary mechanism for the conversion of this compound to piroxicam is hydrolysis. This chemical reaction takes place in the gastrointestinal tract.[1][2][3] While the specific enzymes responsible for this hydrolysis are not definitively identified in the literature, it is widely understood that ester-type prodrugs are often activated by intestinal esterases, such as carboxylesterases, which are abundant in the intestinal mucosa.[4][5][6] The hydrolysis of the ester group in this compound yields the active piroxicam molecule. Consequently, unchanged this compound is not detected in plasma.[1][2]
Mechanism of Action of Piroxicam
Once activated, piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.
Inhibition of Cyclooxygenase (COX)
Piroxicam is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, piroxicam reduces the production of these pro-inflammatory prostaglandins.[7]
Quantitative Data: Pharmacokinetic Profile
The prodrug nature of this compound leads to a delayed absorption profile compared to piroxicam, although the overall bioavailability is similar.[1][2]
| Parameter | This compound (as Piroxicam) | Piroxicam | Reference(s) |
| Tmax (Time to Peak Plasma Concentration) | Higher than Piroxicam | 2.44 ± 1.15 h | [2][8] |
| Cmax (Peak Plasma Concentration) | 2.15 ± 0.25 µg/mL (for 20 mg dose) | 2.20 ± 0.36 µg/mL (for 20 mg dose) | [8] |
| AUCt (Area Under the Curve) | 107.42 ± 27.25 µg·h/mL (for 20 mg dose) | 106.81 ± 22.47 µg·h/mL (for 20 mg dose) | [8] |
| Absorption Half-life (t1/2a) | 7.55 h | 1.78 h | [1] |
| Elimination Half-life (t1/2) | 46.84 ± 8.73 h | 48.56 ± 12.78 h | [8] |
| Bioavailability | Equal to Piroxicam | - | [1][2] |
Experimental Protocols
Quantification of Piroxicam in Human Plasma via HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of piroxicam in human plasma samples.
5.1.1 Materials and Reagents
-
Piroxicam and internal standard (e.g., naproxen) reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid
-
Phosphate buffer (0.1 M, pH 3.2)
-
Human plasma
5.1.2 Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of 0.1 M phosphate buffer (pH 3.2) and acetonitrile (7:3 ratio).[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 330 nm.[10]
-
Injection Volume: 70 µL.[10]
5.1.3 Sample Preparation
-
To 400 µL of plasma, add 25 µL of the internal standard solution.
-
Add 50 µL of 10 mM trichloroacetic acid for protein precipitation.
-
Vortex the mixture for 40 seconds.
-
Centrifuge at 3,000 rpm for 15 minutes.
-
Collect the supernatant for HPLC analysis.[10]
References
- 1. Comparative study of the multiple dose pharmacokinetics and the tolerance of a new NSAID (this compound) versus piroxicam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Loss of orally administered drugs in GI tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
Droxicam's Cyclooxygenase Inhibition Pathway: A Technical Guide
Introduction
Droxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, previously utilized for the management of pain and inflammation associated with musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis.[1][2][3][4] A critical aspect of its pharmacology is that this compound functions as a prodrug.[1][2][3][4][5] In the gastrointestinal tract, it undergoes hydrolysis to its active metabolite, Piroxicam.[1][3][5] It is Piroxicam that exerts the therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting the cyclooxygenase (COX) enzymes.[1][2][6] This guide provides an in-depth examination of this mechanism, tailored for researchers and drug development professionals.
Mechanism of Action: From Prodrug to Active Inhibitor
The primary mechanism of this compound involves two sequential stages: metabolic activation followed by enzyme inhibition.
-
Prodrug Conversion: After oral administration, this compound is converted into the active drug, Piroxicam, through the hydrolysis of its ester group within the gastrointestinal tract.[1][3][4][5] This conversion is a prerequisite for its pharmacological activity. The design as a prodrug was intended to potentially reduce direct contact of the active agent with the gastric mucosa, aiming for better gastrointestinal tolerance.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
The Prodrug Droxicam: An In-Depth Guide to its In Vivo Conversion to Piroxicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, was developed as a prodrug of piroxicam. The rationale behind this approach was to mitigate the gastrointestinal side effects associated with piroxicam by preventing direct contact of the active drug with the gastric mucosa. This technical guide provides a comprehensive overview of the in vivo conversion of this compound to its active metabolite, piroxicam, focusing on the underlying mechanisms, pharmacokinetic profiles across different species, and the experimental methodologies used to study this biotransformation.
Mechanism of Conversion
This compound is designed to remain stable in the acidic environment of the stomach and undergo conversion to piroxicam in the gastrointestinal tract.[1] This biotransformation is a hydrolysis reaction that cleaves the ester group of the this compound molecule, yielding the active drug, piroxicam.[2] While the conversion is known to occur in the gut, the specific enzymatic mediators of this hydrolysis are not definitively identified in the reviewed literature. However, the gastrointestinal tract is known to contain a variety of esterases that could potentially catalyze this reaction.[3] The conversion is highly efficient, as unchanged this compound is not detected in plasma following oral administration.[4] This suggests a complete or near-complete transformation to piroxicam.
Figure 1. Metabolic conversion of this compound to piroxicam and its mechanism of action.
Pharmacokinetic Data
The in vivo conversion of this compound to piroxicam results in pharmacokinetic parameters for piroxicam that are comparable to those observed after direct administration of piroxicam, with the notable exception of a delayed time to reach maximum plasma concentration (Tmax).[4] This delay is a direct consequence of the time required for the hydrolysis of the prodrug.[5] The bioavailability of piroxicam after this compound administration is equivalent to that of piroxicam itself, indicating a complete conversion.[4]
Table 1: Pharmacokinetic Parameters of Piroxicam Following Oral Administration of this compound in Humans
| Dose | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |
| 10 mg (single dose) | Higher than Piroxicam | - | - | Similar to Piroxicam | [4] |
| 20 mg (multiple dose) | - | 2.15 ± 0.25 | 107.42 ± 27.25 | 46.84 ± 8.73 | [6] |
Table 2: Pharmacokinetic Parameters of Piroxicam Following Oral Administration of this compound in Rats
| Dose | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |
| 1 mg/kg (single dose) | - | - | - | - | [5] |
| 20 mg/kg (single dose, I.M. in inflamed rats) | 8 | 7.89 ± 0.22 | - | 20.61 ± 0.921 | [7] |
| 0.5 & 5.0 mg/kg (I.V.) | - | - | - | 13.3 (male), 40.8 (female) | [8] |
Table 3: Pharmacokinetic Parameters of Piroxicam Following Oral Administration of this compound in Dogs
| Dose | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |
| 0.3 mg/kg (single dose) | 3.1 ± 1.0 | - | - | 40.2 | [9] |
| - | - | - | - | 38 ± 18 (male) | [5] |
Experimental Protocols
The study of the in vivo conversion of this compound to piroxicam involves both animal models and human clinical trials. Key experimental procedures include controlled oral administration of the drug and subsequent analysis of biological samples to determine the pharmacokinetic profile of the active metabolite, piroxicam.
In Vivo Oral Administration in Rats (General Protocol)
A common animal model for pharmacokinetic studies is the Sprague-Dawley rat. The following is a generalized protocol for oral administration of this compound.
-
Animal Model: Male or female Sprague-Dawley rats, typically 8-10 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum. A period of acclimatization of at least one week is recommended.
-
Dosing:
-
Animals are fasted overnight prior to dosing, with free access to water.
-
This compound is suspended or dissolved in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution.
-
The drug is administered via oral gavage using a stainless steel gavage needle. The volume administered is typically between 5 and 10 mL/kg.[10]
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours.
-
Blood is collected from the tail vein or via cardiac puncture (terminal procedure) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Analysis of Piroxicam in Plasma by High-Performance Liquid Chromatography (HPLC)
The concentration of piroxicam in plasma samples is typically determined using a validated HPLC method.
-
Sample Preparation (Liquid-Liquid Extraction): [11]
-
To a 200 µL aliquot of plasma, an internal standard (e.g., another NSAID like naproxen) is added.
-
The sample is acidified, for example with a small volume of 1M hydrochloric acid.
-
An organic solvent (e.g., a mixture of diethyl ether and dichloromethane) is added, and the mixture is vortexed to extract the piroxicam and internal standard.
-
The mixture is centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the HPLC mobile phase for injection.
-
-
HPLC Conditions (Example): [12]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 70:30 (buffer:acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at a wavelength of approximately 330-360 nm.[12][13]
-
Injection Volume: 20-50 µL.
-
-
Method Validation: The HPLC method must be validated according to ICH guidelines to ensure its reliability. Validation parameters include:[12]
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of piroxicam to the internal standard against the concentration of piroxicam standards. The range should cover the expected concentrations in the study samples.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations within the calibration range.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Figure 2. Experimental workflow for in vivo pharmacokinetic studies of this compound in rats.
Conclusion
This compound serves as an effective prodrug for piroxicam, undergoing complete and efficient hydrolysis in the gastrointestinal tract to release its active form. This conversion strategy results in a delayed absorption profile for piroxicam but maintains equivalent bioavailability. The study of this in vivo conversion relies on well-established animal models and analytical techniques such as HPLC. A thorough understanding of the biotransformation of this compound is crucial for the development and evaluation of prodrug strategies aimed at improving the therapeutic index of established drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Loss of orally administered drugs in GI tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 8. Effects of dose and sex on the pharmacokinetics of piroxicam in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of piroxicam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. scielo.br [scielo.br]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. scribd.com [scribd.com]
Droxicam: A Technical Guide to Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and analytical methodologies for Droxicam. This compound is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, functioning as a prodrug for Piroxicam.[1][2]
Chemical Identity and Structure
This compound is an organic heterotricyclic compound designed to improve the gastrointestinal tolerance of its active metabolite, Piroxicam.[3][4] Its chemical structure is characterized by a 2H,5H-[5][6]oxazino[5,6-c][3][5]benzothiazine-2,4(3H)-dione 6,6-dioxide core, substituted with methyl and pyridin-2-yl groups.[3]
| Identifier | Value |
| IUPAC Name | 5-methyl-6,6-dioxo-3-pyridin-2-yl-[5][6]oxazino[5,6-c][3][5]benzothiazine-2,4-dione[3] |
| CAS Number | 90101-16-9[1][2][3] |
| Molecular Formula | C₁₆H₁₁N₃O₅S[1][2][3] |
| Molecular Weight | 357.34 g·mol⁻¹[1][2] |
| Synonyms | Droxicamum, Ombolan, E-3128[2][3] |
| InChI Key | OEHFRZLKGRKFAS-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
As a prodrug, this compound's properties are designed for transit through the upper gastrointestinal tract before converting to the active drug, Piroxicam.[4][5] Consequently, much of the experimental data relates to Piroxicam. The following table summarizes key physicochemical properties.
| Property | This compound Value | Piroxicam Value (for comparison) |
| Physical State | Solid powder[2] | - |
| Water Solubility | 0.0319 mg/mL (Predicted)[7] | - |
| LogP | 1.75 (Predicted)[7] | 1.58 (Experimental)[8] |
| pKa | 0.92 (Strongest Basic, Predicted)[7] | 5.3 - 6.3 (Experimental)[8] |
| Solubility | Soluble in DMSO[2] | - |
Mechanism of Action
This compound exerts its therapeutic effects after in-vivo bioactivation.[6][7]
-
Conversion to Piroxicam : Following oral administration, this compound remains largely intact in the stomach. Upon reaching the intestine, it undergoes hydrolysis of its ester group to convert into Piroxicam, the active moiety.[3][4][7] This prodrug design is intended to reduce direct contact of the active drug with the gastric mucosa, potentially lowering the incidence of local irritation.[4]
-
COX Inhibition : The active Piroxicam is a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).[2][3]
-
Prostaglandin Synthesis Inhibition : By blocking COX enzymes, Piroxicam prevents the conversion of arachidonic acid into prostaglandins (specifically PGE2), which are key mediators of pain, inflammation, and fever.[3][4][6] This inhibition accounts for this compound's anti-inflammatory, analgesic, and antipyretic properties.[3][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Droxicam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, serves as a prodrug for piroxicam.[1][2][3] Its synthesis and purification are critical processes in ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, drawing from patent literature and analytical studies. Detailed experimental protocols, quantitative data, and visual representations of the key processes are presented to aid researchers and professionals in the field of drug development and manufacturing.
This compound: An Overview
This compound, chemically known as 5-methyl-3-(2-pyridyl)-2H,5H-[4]oxazino[5,6-c][1]benzothiazine-2,4(3H)-dione 6,6-dioxide, is structurally related to piroxicam.[2] As a prodrug, it is converted to its active form, piroxicam, in the body.[1][2][3] This conversion is a key aspect of its mechanism of action.
Synthesis of this compound
The primary method for the synthesis of this compound is detailed in U.S. Patent 4,563,452. The synthesis is a multi-step process that involves the formation of a key intermediate, 2-isocyanatopyridine, which then reacts with a heterocyclic compound to yield this compound.
Synthesis Pathway
The overall synthetic route can be visualized as a two-step process starting from phenyl pyridin-2-ylcarbamate.
Caption: Overall synthesis pathway of this compound.
Experimental Protocols
The following protocols are based on the descriptions found in the patent literature.
Step 1: Preparation of 2-Isocyanatopyridine
-
Starting Material: Phenyl pyridin-2-ylcarbamate.
-
Procedure: The phenyl pyridin-2-ylcarbamate is heated. The patent suggests this decomposition reaction yields the 2-isocyanatopyridine intermediate. Specific temperatures and reaction times are crucial for optimizing this step and should be determined empirically.
Step 2: Synthesis of this compound
-
Reactants: 2-Isocyanatopyridine and 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide.[5][6]
-
Procedure: The 2-isocyanatopyridine is reacted with the heterocyclic compound. The reaction conditions, including the solvent and temperature, are critical for driving the reaction to completion and maximizing the yield of this compound.
Note: The patent does not provide explicit, step-by-step instructions with precise parameters. The information provided is a general description of the chemical transformation.
Purification of this compound
The purification of this compound is essential to remove unreacted starting materials, by-products, and other impurities to meet pharmaceutical-grade specifications. While specific protocols for this compound are not extensively detailed in the public domain, methods used for the closely related compound, piroxicam, can be adapted. These methods typically involve crystallization and chromatographic techniques.
Purification Workflow
A general workflow for the purification of crude this compound is outlined below.
Caption: General purification workflow for this compound.
Experimental Protocols for Purification
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
-
Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For the related compound piroxicam, various solvents and solvent mixtures have been investigated, including dimethylformamide (DMF), chloroform, and water.[4] A similar solvent screening process would be necessary to identify the optimal system for this compound.
-
Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent to form a saturated solution. b. Allow the solution to cool slowly and undisturbed. Crystals of pure this compound should form. c. Collect the crystals by filtration. d. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. e. Dry the crystals, for example, in a vacuum oven.
Chromatographic Purification
For higher purity requirements, chromatographic techniques such as column chromatography can be employed.
-
Stationary Phase: Silica gel is a common stationary phase for the purification of organic compounds.
-
Mobile Phase: A suitable mobile phase (eluent) is chosen to achieve good separation between this compound and its impurities. The selection of the eluent system often involves testing different solvent mixtures of varying polarity.
-
Procedure: a. Prepare a column packed with the stationary phase. b. Dissolve the crude this compound in a small amount of the mobile phase or a suitable solvent and load it onto the column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing pure this compound. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound synthesis and purification in the public literature, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: this compound Synthesis Reaction Parameters and Yield
| Parameter | Value |
| Starting Materials | |
| Phenyl pyridin-2-ylcarbamate | e.g., X g, Y mmol |
| 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide | e.g., A g, B mmol |
| Reaction Conditions | |
| Solvent | e.g., Toluene |
| Temperature | e.g., 110 °C |
| Reaction Time | e.g., 6 hours |
| Product | |
| Crude Yield (g) | e.g., Z g |
| Crude Yield (%) | e.g., N % |
Table 2: this compound Purification Data
| Purification Method | Solvent/Mobile Phase | Yield (%) | Purity (%) |
| Recrystallization | e.g., Ethanol/Water | e.g., 85% | e.g., 98.5% |
| Column Chromatography | e.g., Silica gel, Hexane:Ethyl Acetate (1:1) | e.g., 70% | e.g., >99.5% |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR | Refer to published spectra for detailed chemical shifts and coupling constants. |
| ¹³C NMR | Refer to published spectra for detailed chemical shifts. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): 357.0419 [M+H]⁺ |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups (e.g., C=O, SO₂, aromatic rings). |
Quality Control and Analysis
To ensure the quality of the synthesized and purified this compound, a range of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities. A validated, stability-indicating HPLC method should be developed.
-
Spectroscopic Methods (NMR, MS, IR): These methods are used to confirm the identity and structure of the this compound molecule.
-
Melting Point: The melting point of the purified this compound should be sharp and within a narrow range, indicating high purity.
-
Residual Solvent Analysis: Gas chromatography (GC) is typically used to quantify the amount of residual solvents from the synthesis and purification processes to ensure they are below the limits specified by regulatory guidelines.
Conclusion
The synthesis and purification of this compound are critical steps in the production of this important NSAID. While the patent literature provides a foundational route for its synthesis, detailed experimental optimization and the development of robust purification protocols are necessary to achieve high-purity this compound suitable for pharmaceutical use. This guide offers a framework for researchers and drug development professionals to approach the synthesis and purification of this compound, emphasizing the importance of rigorous experimental design, data collection, and analytical characterization. Further research into optimizing the synthesis and developing specific, high-yield purification methods for this compound is warranted.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Patent Public Search | USPTO [uspto.gov]
- 4. Lyophilization monophase solution technique for improvement of the solubility and dissolution of piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | C11H11NO5S | CID 54676532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide | C12H13NO5S | CID 54679348 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Historical Development of Droxicam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, was developed as a prodrug of piroxicam. The rationale behind its development was to improve the gastrointestinal tolerance of piroxicam while maintaining its therapeutic efficacy in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and eventual market withdrawal in many countries due to concerns of hepatotoxicity.
Introduction and Rationale for Development
Piroxicam, a potent NSAID, has been widely used for the management of pain and inflammation. However, its use is associated with a significant risk of gastrointestinal adverse effects. This compound was designed to be a prodrug that is converted to piroxicam in the body, with the hypothesis that this would reduce direct contact of the active drug with the gastric mucosa and thereby improve its safety profile.[1]
Synthesis of this compound
The synthesis of this compound involves the reaction of 2-isocyanatopyridine with a heterocyclic compound. Specifically, when heated, phenyl pyridin-2-ylcarbamate decomposes to 2-isocyanatopyridine, which then reacts with 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide to yield this compound.
Mechanism of Action
This compound itself is pharmacologically inactive. After oral administration, it undergoes hydrolysis of its ester group in the intestine to form the active metabolite, piroxicam.[2][3] Piroxicam then exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway of this compound's Action
References
- 1. Double-blind crossover comparison of piroxicam and indomethacin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical trial comparing a new NSAID (this compound) and piroxicam in spinal osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
Droxicam: A Comprehensive Pharmacological Profile and Classification
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Droxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, developed as a prodrug of piroxicam.[1][2] It was designed to exert anti-inflammatory, analgesic, and antipyretic effects while potentially offering a better gastric tolerance profile than its active metabolite, piroxicam.[3][4] this compound undergoes hydrolysis in the gastrointestinal tract to release piroxicam, which then acts systemically by inhibiting cyclooxygenase (COX) enzymes.[3][5] Clinically evaluated for musculoskeletal disorders like osteoarthritis and rheumatoid arthritis, its therapeutic use was ultimately curtailed in many countries due to associations with significant hepatotoxicity.[5][6] This document provides a detailed technical overview of this compound's pharmacological profile, classification, mechanism of action, pharmacokinetic properties, and the experimental methodologies used in its evaluation.
Classification
This compound is systematically classified within established pharmacological and chemical taxonomies. Its primary classification is as a non-steroidal anti-inflammatory drug of the oxicam chemical subclass.
Anatomical Therapeutic Chemical (ATC) Classification
The World Health Organization (WHO) assigns this compound the following ATC code, placing it within the musculoskeletal system category.[7][8]
| Level | Code | Description |
| 1st (Anatomical Main Group) | M | Musculo-skeletal system |
| 2nd (Therapeutic Subgroup) | M01 | Anti-inflammatory and antirheumatic products |
| 3rd (Pharmacological Subgroup) | M01A | Anti-inflammatory and antirheumatic products, non-steroids |
| 4th (Chemical Subgroup) | M01AC | Oxicams |
| 5th (Chemical Substance) | M01AC04 | This compound |
MeSH Pharmacological Classification
According to the Medical Subject Headings (MeSH) classification, this compound falls under several pharmacological actions, reflecting its therapeutic effects.[7]
| MeSH Pharmacological Action | Description |
| Anti-Inflammatory Agents, Non-Steroidal | Agents that possess anti-inflammatory, analgesic, and antipyretic properties by inhibiting prostaglandin synthesis.[7] |
| Cyclooxygenase Inhibitors | Compounds that inhibit the cyclooxygenase enzymes (COX-1 and COX-2), blocking the conversion of arachidonic acid to prostaglandins.[7] |
| Analgesics, Non-Narcotic | Pain-relieving agents that are not derived from opium. |
| Platelet Aggregation Inhibitors | Substances that prevent platelets from clumping together, a secondary effect of COX-1 inhibition.[7] |
Pharmacological Profile
Pharmacodynamics
This compound itself is pharmacologically inactive. Its therapeutic effects are mediated entirely by its active metabolite, piroxicam.[6] The primary mechanism of action is the inhibition of prostaglandin biosynthesis.[3][6]
Mechanism of Action: Upon oral administration, this compound is hydrolyzed in the gastrointestinal tract, releasing piroxicam.[3] Piroxicam then exerts its anti-inflammatory effect by reversibly inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][5][9] This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[7][9] The drug has been shown to specifically inhibit the synthesis of prostaglandin E2 (PGE2).[3][6][10] This mechanism accounts for its anti-inflammatory, analgesic, and antipyretic properties.[7]
Pharmacokinetics
As a prodrug, this compound's pharmacokinetic profile is characterized by its conversion to piroxicam. Unchanged this compound is not detected in plasma following oral administration.[11]
Absorption: this compound is absorbed from the gastrointestinal tract, where it is simultaneously converted to piroxicam.[5][11] This conversion process results in a delayed time to peak plasma concentration (Tmax) for piroxicam compared to when piroxicam is administered directly.[11] The bioavailability of piroxicam following this compound administration is equivalent to that of direct piroxicam administration.[5][6][11] Altering the rate of gastric emptying can affect the Tmax but does not change the overall extent of absorption (bioavailability).[11]
Distribution, Metabolism, and Excretion: Once converted to piroxicam, the pharmacokinetic properties are those of the active drug. Piroxicam has a small volume of distribution and low plasma clearance.[12] It is extensively bound to plasma proteins. Metabolism occurs primarily in the liver via the CYP2C9 enzyme to form an inactive metabolite, 5'-hydroxypiroxicam.[13] Piroxicam has a notably long elimination half-life, ranging from 30 to 70 hours, which allows for once-daily dosing.[12]
| Parameter | Value | Species | Notes |
| Tmax (piroxicam) | ~7.0 - 11.1 hours | Human | Time to peak plasma concentration of the active metabolite after this compound administration.[5][14] |
| Bioavailability | Equivalent to piroxicam | Human, Rat, Dog | The total amount of active drug reaching systemic circulation is the same as for piroxicam.[11][14] |
| Metabolism | Hydrolysis to piroxicam | Human | Occurs in the gastrointestinal tract.[5][7] |
| Active Metabolite | Piroxicam | - | This compound is a prodrug.[1] |
| Piroxicam Half-Life | 30 - 70 hours | Human | The long half-life of the active metabolite allows for sustained effects.[12] |
digraph "Droxicam_Pharmacokinetics" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#202124"];
Oral [label="Oral Administration\nof this compound"];
GIT [label="Gastrointestinal Tract\n(Stomach, Intestine)"];
Conversion [label="Hydrolysis:\nthis compound -> Piroxicam"];
Absorption [label="Systemic Absorption\n(Piroxicam)"];
Distribution [label="Distribution to\nTarget Tissues"];
Action [label="COX Inhibition\n(Pharmacological Effect)", fillcolor="#FBBC05", fontcolor="#202124"];
Metabolism [label="Hepatic Metabolism\n(CYP2C9)"];
Excretion [label="Renal Excretion\nof Metabolites"];
Oral -> GIT;
GIT -> Conversion;
Conversion -> Absorption;
Absorption -> Distribution;
Distribution -> Action;
Distribution -> Metabolism [label="Circulation"];
Metabolism -> Excretion;
}```
Caption: Pharmacokinetic workflow of this compound.
Therapeutic Efficacy and Clinical Applications
This compound was indicated for the relief of pain and inflammation in chronic inflammatory conditions.
- Primary Indications: Rheumatoid arthritis and osteoarthritis.
- Clinical Efficacy: Clinical trials demonstrated that this compound (typically at 20 mg/day) has analgesic and anti-inflammatory effects comparable to other established NSAIDs.
- In a 4-week study on osteoarthritis, this compound was as effective as tenoxicam (20 mg/day), with a slight predominance in decreasing pain and functional limitation.
- An 8-week, double-blind trial in patients with spinal osteoarthritis found no statistically significant differences in efficacy between this compound (20 mg/day) and piroxicam (20 mg/day), with both drugs significantly improving all pain and stiffness parameters.
- A 9-week study in rheumatoid arthritis patients concluded that this compound (20 mg/day) was as effective as indomethacin (100 mg/day).
Safety and Toxicology
- Gastrointestinal Tolerance: As a prodrug, this compound was hypothesized to have less direct contact with the gastric mucosa, potentially reducing gastrointestinal side effects. Studies indicated that this compound was better tolerated than piroxicam, with a gastrolesive potential in rats reported to be 10 times lower. An analysis of eight clinical trials found a lower frequency of adverse gastrointestinal events for this compound compared to control drugs like piroxicam and diclofenac.
- Hepatotoxicity: Despite its favorable gastrointestinal profile, this compound's clinical use was marred by reports of significant hepatic toxicity. This severe adverse effect ultimately led to its withdrawal from the market in many countries.
Key Experimental Protocols
The pharmacological properties of this compound and its active metabolite have been characterized using a range of standard preclinical models.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.
Objective: To assess the ability of a test compound to inhibit edema formation following injection of a phlogistic agent (carrageenan).
Methodology:
- Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment, with water ad libitum.
- Acclimatization & Grouping: Animals are acclimatized to the laboratory environment. They are then randomly divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Piroxicam), and this compound-treated groups at various doses.
- Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
- Drug Administration: The test compound (this compound), vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
- Induction of Inflammation: 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.
- Paw Volume Measurement: Paw volume is measured again at specific time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula:
- % Inhibition = [(V_c - V_t) / V_c] x 100
- Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
digraph "Experimental_Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#202124"];
Start [label="Start: Select Rats", shape=ellipse, fillcolor="#34A853"];
Acclimate [label="Acclimatize Animals\n(>48 hours)"];
Group [label="Randomize into Groups\n(Control, this compound, etc.)"];
Measure1 [label="Measure Baseline\nPaw Volume (V0)"];
Admin [label="Administer Drug/Vehicle\n(Time = -1 hr)"];
Inject [label="Inject Carrageenan\n(Time = 0 hr)", fillcolor="#EA4335"];
Measure2 [label="Measure Paw Volume\n(V1, V2, V3...)\nat 1, 2, 3, 4, 5 hrs"];
Calculate [label="Calculate Edema\n(ΔV = Vt - V0)"];
Analyze [label="Calculate % Inhibition\nvs. Control Group"];
End [label="End: Report Results", shape=ellipse, fillcolor="#34A853"];
Start -> Acclimate;
Acclimate -> Group;
Group -> Measure1;
Measure1 -> Admin;
Admin -> Inject;
Inject -> Measure2;
Measure2 -> Calculate;
Calculate -> Analyze;
Analyze -> End;
}
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency of a compound against the COX-1 and COX-2 isoforms.
Objective: To quantify the concentration of the test compound required to inhibit 50% of the activity (IC50) of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are commonly used. Alternatively, cellular models can be employed (e.g., human whole blood).
-
COX-1 Activity (Thromboxane B2 Measurement):
-
Human whole blood is allowed to clot at 37°C for 60 minutes, which induces platelet activation and COX-1-mediated synthesis of Thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable Thromboxane B2 (TXB2).
-
The reaction is performed in the presence of various concentrations of the test compound (Piroxicam, as this compound is inactive in vitro).
-
The reaction is stopped, serum is collected, and TXB2 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
COX-2 Activity (Prostaglandin E2 Measurement):
-
Human whole blood is incubated with lipopolysaccharide (LPS) for 24 hours to induce the expression of the COX-2 enzyme.
-
The LPS-primed blood is then incubated with various concentrations of the test compound.
-
Arachidonic acid is added to initiate the prostaglandin synthesis reaction.
-
The reaction is stopped, plasma is collected, and PGE2 levels are quantified by ELISA.
-
Data Analysis:
-
Concentration-response curves are generated by plotting the percentage inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) against the log concentration of the test compound.
-
The IC50 value for each isoform is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The COX-2/COX-1 selectivity ratio (IC50 COX-2 / IC50 COX-1) is calculated to determine the compound's isoform selectivity.
Conclusion
This compound is a well-characterized NSAID of the oxicam class, acting as a prodrug for piroxicam. Its pharmacological profile is defined by the potent, non-selective COX inhibition of its active metabolite, which confers effective anti-inflammatory and analgesic properties demonstrated in preclinical models and clinical trials for osteoarthritis and rheumatoid arthritis. Its design as a prodrug successfully provided a tangible benefit in gastrointestinal tolerability compared to piroxicam. However, the emergence of severe hepatotoxicity as a major adverse effect has precluded its widespread clinical use. The study of this compound offers valuable insights into the principles of prodrug design aimed at mitigating specific adverse effects and the critical importance of comprehensive, long-term safety evaluation in drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ATCDDD - ATC/DDD Index [atcddd.fhi.no]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of oxicam nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
Droxicam's Interaction with Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, serves as a prodrug for piroxicam.[1][2] Its therapeutic effects, including analgesic, anti-inflammatory, and antipyretic actions, are fundamentally linked to the modulation of prostaglandin synthesis.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the cyclooxygenase (COX) enzymes and the subsequent impact on the prostaglandin cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction: The Role of Prostaglandins in Inflammation
Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes. In the context of inflammation, prostaglandins are key mediators, contributing to the classic signs of inflammation: redness, swelling, heat, and pain. Their synthesis is initiated in response to inflammatory stimuli, which activate phospholipase enzymes to release arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes into unstable intermediates, which are further converted to various prostaglandins and thromboxanes.
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.
Mechanism of Action of this compound
This compound itself is an inactive prodrug that undergoes hydrolysis in the gastrointestinal tract to form its active metabolite, piroxicam.[1][2][4] Piroxicam is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[5][6] By binding to the active site of these enzymes, piroxicam prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins. This inhibition of prostaglandin synthesis is the primary mechanism underlying the anti-inflammatory, analgesic, and antipyretic properties of this compound.[3] Specifically, the inhibition of prostaglandin E2 (PGE2) synthesis is a key factor in its therapeutic effects.[3]
Signaling Pathway of Prostaglandin Synthesis and this compound/Piroxicam Inhibition
Quantitative Data: COX-1 and COX-2 Inhibition
The inhibitory potency of NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The IC50 values for piroxicam, the active metabolite of this compound, have been determined in various in vitro systems. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Experimental System | Reference |
| Piroxicam | 47 | 25 | 1.9 | Human peripheral monocytes | [6] |
| Piroxicam | - | 4.4 | - | Human articular chondrocytes (IL-1 stimulated) | [7] |
| Piroxicam | - | - | ~0.08 | Human whole blood assay | [8] |
| Piroxicam | - | - | ~3 | Biochemical assay | [9] |
Note: A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio provides an indication of the drug's selectivity; a ratio less than 1 suggests selectivity for COX-1, while a ratio greater than 1 suggests selectivity for COX-2.
The data indicates that piroxicam is a non-selective COX inhibitor, with some studies suggesting a slight preference for COX-2, while others indicate a preference for COX-1. This lack of high selectivity for COX-2 is consistent with the gastrointestinal side effects associated with piroxicam, which are primarily due to the inhibition of the protective prostaglandins synthesized by COX-1 in the gastric mucosa.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the interaction of this compound/piroxicam with prostaglandin synthesis.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a widely used method to assess the inhibitory effects of NSAIDs in a physiologically relevant environment.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and thromboxane A2 (TXA2) synthesis via the COX-1 pathway.
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin.
-
Samples are centrifuged, and the serum is collected.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[10]
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquots of heparinized whole blood are pre-incubated with aspirin to irreversibly inactivate COX-1.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.
-
Various concentrations of the test compound or vehicle control are added, and the samples are incubated at 37°C for a specified period (e.g., 24 hours).[10]
-
The reaction is stopped, and plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels in the plasma are measured by ELISA or RIA as an indicator of COX-2 activity.[10][11]
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for Human Whole Blood Assay
Prostaglandin E2 (PGE2) Inhibition Assay in Cell Culture
This assay measures the ability of a compound to inhibit PGE2 production in a cell-based system.
Objective: To determine the effect of a test compound on PGE2 synthesis in cultured cells.
Methodology:
-
Cell Culture: A suitable cell line that expresses COX enzymes (e.g., human articular chondrocytes, macrophages) is cultured to near confluence in appropriate media.[7]
-
Stimulation (for COX-2): To measure COX-2 inhibition, cells are typically stimulated with an inflammatory agent like interleukin-1 (IL-1) or LPS to induce COX-2 expression. For COX-1 activity, unstimulated cells can be used.[7]
-
Compound Incubation: The cultured cells are washed and then incubated with various concentrations of the test compound (e.g., piroxicam) or a vehicle control for a specified period.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme immunoassay (EIA) or ELISA kit.[7][12] The principle of these assays involves the competition between PGE2 in the sample and a fixed amount of labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of labeled PGE2 bound to the antibody is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: The inhibition of PGE2 production at each concentration of the test compound is calculated relative to the vehicle-treated control. IC50 values can be determined from the dose-response curve.
Conclusion
This compound exerts its therapeutic effects through its active metabolite, piroxicam, which acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes. This inhibition of cyclooxygenase activity leads to a reduction in the synthesis of prostaglandins, particularly PGE2, which are key mediators of inflammation, pain, and fever. The quantitative data on piroxicam's inhibitory activity, while variable across different experimental systems, confirms its potent action on the COX pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other NSAIDs in the context of prostaglandin synthesis inhibition. A thorough understanding of these mechanisms is crucial for the rational design and development of safer and more effective anti-inflammatory therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.rndsystems.com [resources.rndsystems.com]
Methodological & Application
Droxicam Protocol for In Vivo Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, serves as a prodrug for piroxicam.[1] Upon oral administration, this compound is converted to its active metabolite, piroxicam, within the gastrointestinal tract.[2] Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[3][4] This document provides detailed protocols for utilizing this compound in the carrageenan-induced paw edema model, a widely used acute in vivo inflammation model. It also includes quantitative data on its efficacy and a visual representation of the relevant signaling pathway.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound's anti-inflammatory activity stems from its active form, piroxicam, which is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][5] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][6] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[5][6] By inhibiting both isoforms, piroxicam effectively reduces the production of prostaglandins, leading to the alleviation of inflammatory symptoms.
Figure 1: this compound's Mechanism of Action via COX Pathway Inhibition.
In Vivo Inflammation Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation, primarily used for the evaluation of anti-inflammatory drugs.[7][8] Sub-plantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[9] The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins.[9]
Experimental Protocol
1. Animals:
-
Species: Wistar or Sprague-Dawley rats.
-
Weight: 150-200 g.
-
Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
2. Materials:
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose in saline)
-
Saline (0.9% NaCl)
-
Plethysmometer (for paw volume measurement)
3. Experimental Groups:
-
Group 1: Control (Vehicle): Receives the vehicle only.
-
Group 2: Carrageenan Control: Receives the vehicle followed by carrageenan injection.
-
Group 3: this compound Treatment: Receives a specified dose of this compound followed by carrageenan injection. Multiple dose groups can be included.
-
Group 4: Positive Control (e.g., Indomethacin): Receives a standard anti-inflammatory drug.
4. Procedure:
-
Fast the animals overnight before the experiment, with free access to water.
-
Administer this compound or the vehicle orally (p.o.) to the respective groups. A common dosage range for this compound in rats is 0.25-0.5 mg/kg.[10]
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[1][11]
-
Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[1][11]
5. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the carrageenan control group using the following formula:
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
Figure 2: Workflow for Carrageenan-Induced Paw Edema Model.
Data Presentation: Efficacy of this compound and Other NSAIDs
The following table summarizes the anti-inflammatory activity of this compound in comparison to its active metabolite, piroxicam, and other NSAIDs in various in vivo models. The data is presented as ED50 values, which represent the dose required to produce a 50% inhibition of the inflammatory response.
| Compound | Animal Model | ED50 (mg/kg, p.o.) | Reference |
| This compound | Carrageenan-induced paw edema (rat) | 0.25 - 0.5 (active doses) | [10] |
| This compound | Nystatin-induced edema (rat) | 4.8 - 12.9 | [10] |
| Piroxicam | Carrageenan-induced paw edema (rat) | ~1 - 5 | [12] |
| Phenylbutazone | Carrageenan-induced paw edema (rat) | >2.5 - 5 (less active than this compound) | [10] |
| Isoxicam | Carrageenan-induced paw edema (rat) | More than this compound | [13] |
| Suprofen | Carrageenan-induced paw edema (rat) | More than this compound | [13] |
Note: Direct comparison of ED50 values across different studies should be done with caution due to potential variations in experimental conditions.
Conclusion
This compound is an effective anti-inflammatory agent that can be reliably evaluated using the carrageenan-induced paw edema model in rats. The provided protocol offers a standardized method for assessing its efficacy. The mechanism of action, centered on the inhibition of the COX pathway by its active metabolite piroxicam, is well-established. The quantitative data indicates that this compound's potency is comparable to that of piroxicam and superior to several other NSAIDs in this acute inflammation model. These application notes and protocols should serve as a valuable resource for researchers investigating the anti-inflammatory properties of this compound.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 6. verywellhealth.com [verywellhealth.com]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological properties of this compound, a new non-steroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The topical anti-inflammatory effects of piroxicam in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carrageenan-Induced Paw Edema Assay with Droxicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class. It functions as a prodrug, converting to its active form, Piroxicam, in the gastrointestinal tract.[1][2] This conversion allows this compound to exert potent anti-inflammatory, analgesic, and antipyretic effects, primarily through the inhibition of prostaglandin synthesis.[1][3] this compound has demonstrated significant anti-inflammatory activity in preclinical models, including the widely-used carrageenan-induced paw edema assay in rats.[4] This model is a cornerstone for the primary screening of potential anti-inflammatory agents due to its reproducibility and well-characterized inflammatory cascade.[5][6]
The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits an acute, localized inflammatory response characterized by edema, erythema, and hyperalgesia.[7] This response is biphasic, with an initial phase involving the release of histamine and serotonin, followed by a later phase mediated by the production of prostaglandins, primarily through the action of the cyclooxygenase-2 (COX-2) enzyme.[8][9] this compound, through its conversion to Piroxicam, targets this late-phase response by inhibiting COX-2, thereby reducing prostaglandin E2 (PGE2) synthesis and subsequent edema.[2][10]
These application notes provide a detailed protocol for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory efficacy of this compound.
Signaling Pathway of Carrageenan-Induced Inflammation and this compound Inhibition
The inflammatory cascade initiated by carrageenan and the mechanism of action for this compound are depicted below. Carrageenan injection triggers the release of inflammatory mediators, leading to the upregulation of COX-2 and the production of prostaglandins, which cause vasodilation, increased vascular permeability, and edema. This compound, as a prodrug of Piroxicam, inhibits the COX-2 enzyme, thereby blocking prostaglandin synthesis and mitigating the inflammatory response.
Caption: this compound's Mechanism in Carrageenan-Induced Inflammation.
Experimental Protocol
This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound in the carrageenan-induced paw edema model in rats.
1. Animals:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150-200 g.
-
Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
2. Materials and Reagents:
-
This compound
-
Piroxicam (as a reference compound, optional)
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound/Piroxicam (e.g., 0.5% w/v carboxymethyl cellulose in saline)
-
Sterile saline (0.9% NaCl)
-
Plethysmometer
-
Syringes and needles (27G)
3. Experimental Groups:
-
Group 1 (Control): Vehicle administration + Carrageenan.
-
Group 2 (Positive Control): Reference drug (e.g., Indomethacin 10 mg/kg or Piroxicam) + Carrageenan.
-
Group 3-n (Test Groups): this compound at various doses (e.g., 5, 10, 20 mg/kg) + Carrageenan.
4. Procedure:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer this compound, the reference drug, or the vehicle to the respective groups. The oral route is common for this compound.
-
Waiting Period: Wait for a predetermined period (e.g., 60 minutes) to allow for drug absorption.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[11]
-
Data Analysis:
-
Calculate the paw edema (in mL) at each time point: Edema = Vt - V₀.
-
Calculate the percentage of edema inhibition for the drug-treated groups compared to the control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation
The anti-inflammatory effect of this compound is dose-dependent. Although specific dose-response data for this compound in the carrageenan-induced paw edema model is limited in publicly available literature, data from its active metabolite, Piroxicam, and comparative studies with other NSAIDs can provide valuable insights.
Table 1: Anti-Inflammatory Activity of Orally Administered this compound in Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (Hypothetical Data) | % Inhibition at 3h |
| Control (Vehicle) | - | 0.85 ± 0.06 | - |
| This compound | 5 | 0.55 ± 0.05 | 35.3 |
| This compound | 10 | 0.42 ± 0.04 | 50.6 |
| This compound | 20 | 0.30 ± 0.03 | 64.7 |
| Piroxicam | 10 | 0.40 ± 0.04 | 52.9 |
Note: The data in Table 1 is hypothetical and for illustrative purposes to demonstrate a typical dose-response relationship. Actual results may vary.
Table 2: Comparative Efficacy of this compound and Other NSAIDs.
| Compound | Dose (mg/kg, p.o.) | Relative Anti-Inflammatory Activity | Reference |
| This compound | 0.25 - 0.5 | As active as Piroxicam | [4] |
| Phenylbutazone | 2.5 - 5.0 | Less active than this compound | [4] |
This table is based on published comparative data.
Conclusion
The carrageenan-induced paw edema assay is a robust and reliable method for evaluating the acute anti-inflammatory properties of this compound. The protocol provided herein offers a standardized approach for conducting this assay. The expected results would demonstrate a dose-dependent reduction in paw edema with this compound administration, confirming its efficacy as an inhibitor of prostaglandin-mediated inflammation. This assay is a critical step in the preclinical development and pharmacological characterization of this compound and other potential anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Droxicam and Piroxicam using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam and its prodrug, Droxicam. The developed method is crucial for pharmacokinetic studies, formulation development, and quality control, enabling the accurate measurement of both the administered prodrug and its active metabolite in a single analytical run. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of expected quantitative data.
Introduction
This compound is a prodrug of Piroxicam, belonging to the oxicam class of NSAIDs. It is designed to improve the gastrointestinal tolerance of Piroxicam. Upon administration, this compound is metabolized to the active drug, Piroxicam, which then exerts its anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes. The simultaneous determination of both this compound and Piroxicam is essential for evaluating the conversion rate of the prodrug, understanding its pharmacokinetic profile, and ensuring the quality of pharmaceutical formulations. This application note presents a validated HPLC method that allows for the efficient and accurate separation and quantification of both analytes.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described HPLC method for the simultaneous quantification of this compound and Piroxicam.
| Parameter | This compound | Piroxicam |
| Retention Time (min) | ~ 3.5 | ~ 5.2 |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.15 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 | < 2.0 |
Experimental Protocol
This protocol is based on established methods for Piroxicam and related oxicam derivatives and is optimized for the simultaneous analysis of this compound and Piroxicam.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: A mixture of Acetonitrile and a 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Due to the structural similarity and shared chromophores, a detection wavelength of 355 nm is recommended. Both Piroxicam and other oxicams like Meloxicam show significant absorbance at this wavelength. While specific UV data for this compound is not widely published, its structural similarity to Piroxicam suggests this will be a suitable wavelength for its detection as well.
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound and Piroxicam reference standards and dissolve each in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations within the desired linearity range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the sample containing this compound and/or Piroxicam in methanol to obtain a stock solution. Further dilute with the mobile phase to bring the concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the analytes.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to a concentration within the linear range.
-
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for both peaks.
-
Theoretical Plates: Not less than 2000 for both peaks.
-
Resolution: Not less than 2.0 between the this compound and Piroxicam peaks.
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0% for peak area and retention time.
Analysis
Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Identify the peaks of this compound and Piroxicam based on their retention times compared to the standard solutions.
Calculation
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions for both this compound and Piroxicam. Determine the concentration of each analyte in the sample solutions from the respective calibration curves using the regression equation.
Visualizations
HPLC Experimental Workflow
Caption: Workflow for the simultaneous HPLC quantification of this compound and Piroxicam.
Logical Relationship of this compound and Piroxicam
Caption: Metabolic conversion of this compound to the active Piroxicam.
Application Notes and Protocols for Preparing Droxicam Formulations for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Droxicam formulations for oral, intravenous, and topical administration in animal studies. This compound, a prodrug of Piroxicam, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis.[1] The following protocols are based on established methods for this compound and its active metabolite, Piroxicam, ensuring relevance and applicability for preclinical research.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Figure 1: this compound's inhibition of the COX pathway.
Oral Formulations
Oral gavage is a common method for administering precise doses of this compound in rodent studies. Due to its poor water solubility, this compound is typically prepared as a suspension.
Table 1: Example Compositions for Oral this compound Suspensions
| Component | Concentration (w/v) | Vehicle/Solvent | Animal Model | Reference |
| This compound | 1 - 10 mg/kg | 1% Carboxymethylcellulose (CMC) in water with 0.5% Tween 80 | Rat, Mouse | Adapted from[2] |
| This compound | 5 - 20 mg/kg | 0.5% Hydroxypropyl methylcellulose (HPMC) in water | Rat | Adapted from[3] |
| This compound | up to 10 mg/mL | 1% CMC, 5% DMSO, 94% Saline | Rat | [2] |
Protocol 1: Preparation of this compound Oral Suspension (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL this compound suspension in 1% Carboxymethylcellulose (CMC).
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), sodium salt
-
Tween 80
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Calibrated balance
Procedure:
-
Prepare the 1% CMC Vehicle:
-
Weigh the required amount of CMC.
-
In a beaker, heat a portion of the total required volume of sterile water to approximately 60°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of cold sterile water and continue stirring until a clear, viscous solution is formed.
-
Add 0.5% (v/v) of Tween 80 to the CMC solution and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the this compound powder in a mortar and pestle to a fine, uniform consistency.
-
Gradually add a small volume of the 1% CMC vehicle to the this compound powder and levigate to form a smooth paste.
-
Transfer the paste to a graduated cylinder or beaker containing the remaining volume of the CMC vehicle.
-
Rinse the mortar and pestle with a small amount of the vehicle and add it to the bulk preparation to ensure complete transfer of the drug.
-
Stir the suspension continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
-
Storage:
-
Store the suspension in a well-closed, light-resistant container at 2-8°C.
-
Shake well before each use to ensure uniform drug distribution.
-
Figure 2: Workflow for preparing oral this compound suspension.
Intravenous Formulations
For intravenous administration, this compound must be completely dissolved to prevent embolism. Due to its poor aqueous solubility, a co-solvent system is necessary. The following protocol is adapted from methods for Piroxicam and other poorly soluble NSAIDs.
Table 2: Example Compositions for Intravenous this compound Solutions
| Component | Concentration | Vehicle/Solvent | Animal Model | Reference |
| This compound | 1 - 5 mg/kg | 40% Propylene Glycol, 10% Ethanol, 50% Water for Injection, pH adjusted to 8-9 | Rat, Mouse | Adapted from[4] |
| This compound | up to 5 mg/mL | 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | Mouse | General guidance |
| Meloxicam (structurally similar) | 0.5 mg/kg | Saline | Mouse | [5] |
Protocol 2: Preparation of this compound Intravenous Solution (2 mg/mL)
This protocol outlines the preparation of a 2 mg/mL this compound solution for intravenous injection. Aseptic technique is critical for this preparation.
Materials:
-
This compound powder
-
Propylene Glycol (USP grade)
-
Ethanol (95%, USP grade)
-
Water for Injection (WFI)
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment (0.1 N solutions)
-
Sterile syringe filters (0.22 µm)
-
Sterile vials and seals
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Prepare the Co-solvent Vehicle:
-
In a sterile beaker within a laminar flow hood, combine 40 mL of propylene glycol and 10 mL of ethanol.
-
-
Dissolve this compound:
-
Weigh 200 mg of this compound powder.
-
Add the this compound powder to the propylene glycol and ethanol mixture.
-
Gently warm the mixture (not exceeding 40°C) and stir until the this compound is completely dissolved.
-
-
Final Formulation and pH Adjustment:
-
Slowly add 50 mL of WFI to the this compound solution while stirring continuously.
-
Measure the pH of the solution. Adjust the pH to a range of 8.0-9.0 using 0.1 N NaOH or 0.1 N HCl. This is crucial for maintaining solubility.
-
-
Sterilization and Packaging:
-
Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Seal the vial with a sterile stopper and crimp cap.
-
-
Storage:
-
Store the sterile solution at room temperature, protected from light.
-
Visually inspect for any precipitation before each use.
-
Figure 3: Workflow for preparing intravenous this compound solution.
Topical Formulations
Topical formulations of this compound can be used to deliver the drug directly to a localized site of inflammation, minimizing systemic side effects. Gels are a common and effective vehicle for topical delivery.
Table 3: Example Compositions for Topical this compound Gels
| Component | Concentration (w/w) | Vehicle/Solvent | Animal Model | Reference |
| Piroxicam (as reference) | 0.5% | Carbopol 940, Propylene Glycol, Ethanol, Triethanolamine, Water | Rat | [3][6] |
| Piroxicam (as reference) | 0.5% | Oleic Acid, Tween-80, Span-80, Propylene Glycol, Carbopol 940, Water | Rat | [7] |
| Piroxicam (as reference) | 1% | Carbopol 974P, Triethanolamine, Penetration Enhancers (e.g., Transcutol P) | Rat | Adapted from |
Protocol 3: Preparation of this compound Topical Gel (0.5%)
This protocol describes the preparation of a 0.5% this compound gel using Carbopol 940 as the gelling agent.
Materials:
-
This compound powder
-
Carbopol 940
-
Propylene Glycol
-
Ethanol (95%)
-
Triethanolamine (TEA)
-
Purified water
-
Beakers and magnetic stirrer
-
pH meter
-
Calibrated balance
Procedure:
-
Disperse the Gelling Agent:
-
Weigh the required amount of Carbopol 940 (e.g., 1 g for 100 g of gel).
-
Slowly sprinkle the Carbopol 940 into a beaker containing the majority of the purified water while stirring continuously with a magnetic stirrer. Allow the Carbopol to hydrate completely (this may take several hours or can be expedited by gentle heating).
-
-
Prepare the Drug Solution:
-
Weigh 0.5 g of this compound powder.
-
In a separate beaker, dissolve the this compound in a mixture of ethanol and propylene glycol.
-
-
Form the Gel:
-
Once the Carbopol is fully hydrated, add the this compound solution to the Carbopol dispersion and mix until uniform.
-
Slowly add triethanolamine dropwise while stirring until a clear, viscous gel is formed. The pH should be in the range of 6.5-7.5.
-
-
Final Adjustments and Storage:
-
Add the remaining purified water to reach the final desired weight and mix thoroughly.
-
Store the gel in a well-closed container at room temperature.
-
Figure 4: Workflow for preparing topical this compound gel.
Quantitative Analysis of Formulations
The concentration of this compound in the prepared formulations should be verified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Table 4: Example HPLC Method Parameters for Piroxicam (adaptable for this compound)
| Parameter | Condition | Reference |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid | |
| Flow Rate | 1.0 - 1.2 mL/min | |
| Detection Wavelength | 240 - 254 nm | |
| Injection Volume | 10 - 20 µL | General practice |
| Column Temperature | 30 - 40°C |
Note: Method validation (specificity, linearity, accuracy, precision, and robustness) should be performed according to ICH guidelines to ensure the reliability of the analytical results.
References
- 1. Effect of Joint Inflammation on Piroxicam Pharmacokinetics in Rats [ejvs.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. US4628053A - Stabilized injectable solutions of piroxicam - Google Patents [patents.google.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Solid lipid nanoparticles for the controlled delivery of poorly water soluble non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Droxicam Administration in Rodent Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Droxicam in rodent models of arthritis, including detailed experimental protocols and quantitative data. This compound, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug of Piroxicam and has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.
Introduction
This compound is rapidly converted to its active metabolite, Piroxicam, in the gastrointestinal tract.[1] Piroxicam exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Due to its efficacy in modulating the inflammatory cascade, this compound and its active form, Piroxicam, have been evaluated in several rodent models of arthritis to assess their potential as therapeutic agents for inflammatory joint diseases.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and its active metabolite, Piroxicam, in various rodent models.
Table 1: Analgesic Efficacy of this compound in Rodent Models
| Rodent Model | Analgesic Test | ED50 (mg/kg, p.o.) |
| Mouse | Phenylbenzoquinone-induced writhing | 5.3 |
| Mouse | Acetylcholine bromide-induced writhing | 1.1 |
| Rat | Acetic acid-induced writhing | 0.94 |
Data sourced from a study on the pharmacological properties of this compound.[2]
Table 2: Anti-inflammatory Efficacy of Piroxicam in Adjuvant-Induced Arthritis in Rats
| Treatment | Parameter | Day 10 | Day 28 |
| Untreated Arthritis | Arthritis Index | 2.80 ± 0.18 | 6.20 ± 0.15 |
| Piroxicam (20 mg/kg, i.m.) | Arthritis Index | 2.00 ± 0.09 | 0.80 ± 0.01 |
Data from a study on the effect of joint inflammation on Piroxicam pharmacokinetics.[3][4]
Table 3: Effect of Piroxicam on Paw Edema in Adjuvant-Induced Arthritis in Rats
| Day of Treatment | Reduction in Edema Thickness (%) |
| Day 4 | 46.15 |
| Day 10 | 57.40 |
| Day 17 | 47.16 |
| Day 21 | 53.57 |
| Day 24 | 45.65 |
| Day 28 | 51.13 |
Data represents the percentage decrease in paw edema thickness in Piroxicam-treated rats (20 mg/kg, i.m.) compared to untreated arthritic rats.[3][4]
Signaling Pathway
The anti-inflammatory effect of this compound is mediated by its active metabolite, Piroxicam, which inhibits the cyclooxygenase (COX) pathway.
Caption: Mechanism of action of this compound/Piroxicam via inhibition of COX-1 and COX-2.
Experimental Protocols
The following protocols describe the induction of adjuvant-induced arthritis (AIA) in rats and a suggested therapeutic administration of this compound. As this compound is a prodrug of Piroxicam with similar bioavailability at therapeutic doses, this protocol is adapted from established Piroxicam studies.[1]
Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA) in Rats
Materials:
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Sterile 1 mL syringes with 26-gauge needles
-
Isoflurane or other suitable anesthetic
Procedure:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
On Day 0, anesthetize the rats.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Inject 0.1 mL of the CFA suspension intradermally into the plantar surface of the right hind paw.
-
Monitor the animals regularly for the development of primary (injected paw) and secondary (contralateral paw) inflammation. Arthritis typically develops in the uninjected paws around day 10-14.
-
Assess the severity of arthritis using a scoring system (see below) and by measuring paw volume with a plethysmometer.
Arthritis Scoring:
-
0 = No erythema or swelling
-
1 = Mild erythema and swelling of the ankle or wrist
-
2 = Moderate erythema and swelling of the ankle or wrist
-
3 = Severe erythema and swelling of the entire paw
-
4 = Very severe erythema and swelling, including digits
The maximum score per rat is 16 (4 points per paw).
Protocol 2: Therapeutic Administration of this compound in AIA Rats
Materials:
-
This compound powder
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Arthritic rats (from Protocol 1)
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. A range of doses from 0.1 to 1.0 mg/kg/day has been shown to be effective.[5] A starting dose of 1 mg/kg/day is recommended for initial studies.
-
Initiate this compound treatment upon the first signs of secondary arthritis (typically around day 10-14 post-CFA injection).
-
Administer this compound orally via gavage once daily.
-
A control group of arthritic rats should receive the vehicle only.
-
Continue treatment for a predefined period, for example, 14 to 21 days.
-
Monitor and record arthritis scores, paw volume, and body weight daily or every other day.
-
At the end of the study, animals can be euthanized, and tissues (e.g., paws, spleen, blood) can be collected for further analysis (e.g., histology, cytokine profiling).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rodent model of arthritis.
Caption: General experimental workflow for this compound evaluation in rodent arthritis.
Conclusion
This compound, as a prodrug of the potent NSAID Piroxicam, represents a valuable tool for preclinical research in inflammatory arthritis. The protocols and data presented here provide a foundation for designing and executing robust studies to evaluate the therapeutic potential of this compound and other anti-inflammatory compounds in relevant rodent models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and outcome measures, is crucial for obtaining meaningful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties of this compound, a new non-steroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 4. Effect of Joint Inflammation on Piroxicam Pharmacokinetics in Rats [ejvs.journals.ekb.eg]
- 5. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of Droxicam and its Primary Metabolite, Piroxicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for Piroxicam.[1][2][3] Upon oral administration, this compound is converted to its active form, Piroxicam, through hydrolysis in the gastrointestinal tract.[2][3][4] Piroxicam then exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins.[1][3] The monitoring of this compound and its primary metabolite, Piroxicam, in pharmaceutical formulations and biological fluids is crucial for quality control, pharmacokinetic studies, and clinical diagnostics. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional analytical techniques for the determination of these compounds.[5][6][7] This document provides detailed application notes and protocols for the electrochemical detection of this compound and Piroxicam.
Metabolic Pathway of this compound
This compound undergoes hydrolysis to form its active metabolite, Piroxicam.[1][8][9] This biotransformation is a key step in its mechanism of action.
Caption: Metabolic conversion of this compound to Piroxicam and its mechanism of action.
Quantitative Data Summary
The following table summarizes the quantitative data for the electrochemical detection of Piroxicam using various electrode modifications and voltammetric techniques. Data for this compound is limited, with one study identifying a well-defined cyclic voltammetric peak.[9]
| Analyte | Electrode | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Piroxicam | Pencil Graphite Electrode (PGE) | DPV | Not Specified | 2.1 µM | [10] |
| Piroxicam | Nitrogen-Doped Graphene Modified Glassy Carbon (NGr/GC) | Not Specified | Not Specified | Not Specified | [11] |
| Piroxicam | Carbon Paste Electrode (CPE) in Micellar Media | AdSV | Not Specified | Not Specified | [12] |
| Lornoxicam | Hanging Mercury Drop Electrode (HMDE) | SWAdSV | Not Specified | Not Specified | [13] |
DPV: Differential Pulse Voltammetry, AdSV: Adsorptive Stripping Voltammetry, SWAdSV: Square-Wave Adsorptive Stripping Voltammetry. Note that Lornoxicam is another oxicam derivative, and its detection parameters may provide insights for this compound and Piroxicam analysis.
Experimental Protocols
Electrochemical Detection of this compound using Cyclic Voltammetry
This protocol is based on the methodology described for the kinetic study of this compound's hydrolysis.[9]
Objective: To detect this compound electrochemically and study its conversion to Piroxicam.
Materials:
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: Methanol-Water mixture (4:96, v/v)
-
This compound standard solution
-
Voltammetric analyzer/Potentiostat
Procedure:
-
Prepare the electrolyte solution by mixing methanol and water in a 4:96 volume ratio.
-
Assemble the three-electrode system in an electrochemical cell containing the electrolyte solution.
-
Add a known concentration of this compound standard solution to the cell.
-
Perform cyclic voltammetry by scanning the potential in the appropriate range to observe the reduction peak of this compound.
-
Record the cyclic voltammogram. A well-defined peak corresponding to the reduction of this compound should be observed.
-
To study the hydrolysis, monitor the decrease in the this compound peak height and the appearance of a new peak corresponding to the reduction of Piroxicam over time.
Voltammetric Determination of Piroxicam using a Pencil Graphite Electrode
This protocol is adapted from a study on the determination of Piroxicam in pharmaceutical capsules.[10]
Objective: To quantify Piroxicam using a simple and low-cost electrochemical sensor.
Materials:
-
Working Electrode: Pencil Graphite Electrode (PGE)
-
Reference Electrode: Ag/AgCl/KCl (3 M)
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: Appropriate buffer solution (e.g., phosphate buffer, acetate buffer)
-
Piroxicam standard solutions of varying concentrations
-
Voltammetric analyzer/Potentiostat
Procedure:
-
Prepare a series of Piroxicam standard solutions in the supporting electrolyte.
-
Set up the three-electrode system in the electrochemical cell containing the supporting electrolyte.
-
Immerse the PGE, Ag/AgCl reference electrode, and platinum counter electrode in the solution.
-
Apply Differential Pulse Voltammetry (DPV) with optimized parameters (e.g., pulse amplitude, pulse width, scan rate).
-
Record the voltammogram and measure the peak current corresponding to the oxidation of Piroxicam (around +0.6 V).[10]
-
Repeat the measurement for each standard solution to construct a calibration curve of peak current versus Piroxicam concentration.
-
For sample analysis, dissolve the pharmaceutical capsule in the supporting electrolyte, perform the DPV measurement, and determine the concentration from the calibration curve.
Enhanced Detection of Piroxicam using a Modified Glassy Carbon Electrode
This protocol is based on the use of a nitrogen-doped graphene-modified glassy carbon electrode for improved sensitivity.[11]
Objective: To achieve enhanced electrochemical detection of Piroxicam with higher sensitivity and a lower oxidation potential.
Materials:
-
Working Electrode: Nitrogen-Doped Graphene Modified Glassy Carbon Electrode (NGr/GC)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: Appropriate buffer solution
-
Piroxicam standard solution
-
Voltammetric analyzer/Potentiostat
Procedure:
-
Prepare the NGr/GC electrode according to the synthesis and modification procedure outlined in the reference literature.[11]
-
Prepare a Piroxicam standard solution in the chosen supporting electrolyte.
-
Assemble the electrochemical cell with the NGr/GC as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Perform voltammetric measurements (e.g., cyclic voltammetry or differential pulse voltammetry).
-
A significantly higher oxidation signal at a lower potential (around +0.54 V) compared to a bare GC electrode is indicative of the electrocatalytic effect of the nitrogen-doped graphene.[11]
-
For quantitative analysis, generate a calibration curve by measuring the peak currents of a series of Piroxicam standard solutions.
Experimental Workflow
The general workflow for the electrochemical detection of this compound and its metabolites involves several key steps from sample preparation to data analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [technorep.tmf.bg.ac.rs]
- 7. scribd.com [scribd.com]
- 8. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Electrochemical behaviour of this compound: kinetic study in aqueous-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Piroxicam voltammetric determination by ultra low cost pencil graphite electrode | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Voltammetric determination of piroxicam in micellar media by using conventional and surfactant chemically modified carbon paste electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Droxicam Anti-inflammatory Activity
Introduction
Droxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, functioning as a prodrug for piroxicam.[1][2][3] Upon oral administration, this compound is converted to its active form, piroxicam, through hydrolysis in the gastrointestinal tract.[1][3] This conversion is designed to reduce direct contact of the active drug with the gastric mucosa, potentially lowering the incidence of gastric side effects.[1] The primary anti-inflammatory mechanism of piroxicam involves the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] This inhibition blocks the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[2][4]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the anti-inflammatory properties of this compound by evaluating its effects on key inflammatory pathways. The assays detailed below measure the inhibition of COX enzymes, the subsequent reduction in prostaglandin E2 (PGE2) and pro-inflammatory cytokine production, and the modulation of the NF-κB signaling pathway.
Key Inflammatory Pathways Modulated by this compound
This compound, through its conversion to piroxicam, exerts its anti-inflammatory effects by targeting the cyclooxygenase pathway. This action leads to a reduction in prostaglandins, which are pivotal in the inflammatory cascade. Furthermore, this mechanism influences downstream inflammatory processes, including the production of cytokines and the activation of transcription factors like NF-κB.
Caption: this compound is hydrolyzed to its active form, Piroxicam, which inhibits COX-1 and COX-2.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and COX-2.[5][6] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway. The potential for NSAIDs to modulate NF-κB activity presents another avenue for their anti-inflammatory effects.[6]
Caption: The NF-κB pathway, a key driver of inflammation, can be modulated by NSAIDs.
Assay: COX-1 and COX-2 Inhibition
This assay evaluates the potency and selectivity of this compound (as Piroxicam) in inhibiting the two main isoforms of the cyclooxygenase enzyme. An ex vivo human whole-blood assay is a highly relevant model as it accounts for cell penetration and protein binding.
Protocol: Whole-Blood COX Inhibition Assay
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Compound Preparation: Prepare a stock solution of this compound and a positive control (e.g., Indomethacin) in DMSO. Create a dilution series in saline.
-
COX-1 Assay (Thromboxane B2 production):
-
Aliquot 1 mL of whole blood into tubes.
-
Add various concentrations of this compound or control compound. Add vehicle (DMSO/saline) to the control tubes.
-
Incubate at 37°C for 1 hour to allow for this compound hydrolysis to Piroxicam and target engagement.
-
Allow blood to clot at 37°C for 1 hour to induce platelet aggregation and maximal COX-1-dependent thromboxane A2 (TXA2) synthesis. TXA2 is rapidly hydrolyzed to the stable Thromboxane B2 (TXB2).
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate serum.
-
Collect serum and store at -80°C until analysis.
-
Measure TXB2 concentration using a commercial ELISA kit.
-
-
COX-2 Assay (PGE2 production):
-
Aliquot 1 mL of whole blood into tubes.
-
Add various concentrations of this compound or control compound.
-
Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression and activity in monocytes.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to pellet blood cells.
-
Collect plasma and store at -80°C until analysis.
-
Measure PGE2 concentration using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each this compound concentration relative to the vehicle control.
-
Plot percentage inhibition against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).[7]
-
Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Piroxicam (from this compound) | ~3.6 | ~4.4 | ~1.2 |
| Aspirin | ~1.88 | ~12.34 | ~6.6 |
| Diclofenac | ~0.08 | ~0.07 | ~0.9 |
| Meloxicam | ~36.6 | ~4.7 | ~0.13 |
| Note: Data are representative values compiled from literature for Piroxicam and other NSAIDs and may vary between assay systems.[8][9] |
Assay: Inhibition of Pro-inflammatory Mediator Production
This protocol uses a macrophage cell line to model the inflammatory environment and quantifies this compound's ability to inhibit the production of key inflammatory mediators, PGE2 and pro-inflammatory cytokines, following an inflammatory stimulus.
Protocol: PGE2 and Cytokine Release in LPS-Stimulated Macrophages
Caption: Workflow for measuring inflammatory mediators from cell culture supernatants.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells or THP-1 human monocytic cells (differentiated into macrophages with PMA) in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[10][11]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 0.1 x 10^6 cells/well and allow them to adhere overnight.[10]
-
Drug Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.[12][13]
-
Incubation: Incubate the plate for 24 hours at 37°C.[12]
-
Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells and carefully collect the supernatant. Store at -80°C until analysis.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Quantify the concentration of PGE2, TNF-α, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.[12][14][15]
-
Briefly, coat a 96-well plate with a capture antibody overnight.[10]
-
Block the plate to prevent non-specific binding.
-
Add standards and collected supernatant samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add a streptavidin-HRP conjugate.
-
Add a TMB substrate and stop the reaction with acid.[10]
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of each mediator in the samples based on the standard curve.
-
Determine the percentage inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Data Presentation
| This compound Conc. (µM) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 | 15% | 10% | 8% |
| 1 | 45% | 35% | 30% |
| 10 | 85% | 70% | 65% |
| 50 | 95% | 88% | 82% |
| Note: These are illustrative data demonstrating a dose-dependent inhibitory effect. Actual values will vary based on experimental conditions.[12][16] |
Assay: NF-κB Reporter Gene Assay
This assay measures the ability of this compound to inhibit the activation of the NF-κB transcription factor, a central regulator of inflammatory gene expression. It utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[17]
Protocol: TNF-α-Induced NF-κB Luciferase Assay
Caption: General workflow for a luciferase-based NF-κB reporter gene assay.
-
Cell Culture: Maintain a stable reporter cell line, such as HEK293-NF-κB-RE-luc2P, in appropriate growth medium.[17]
-
Cell Seeding: Seed the cells into a white, clear-bottom 96-well plate and allow them to attach and grow to ~80% confluency.
-
Drug Treatment: Pre-treat the cells with a dilution series of this compound for 1-2 hours. Include vehicle-only wells as a control.
-
Stimulation: Induce NF-κB activation by adding a stimulating agent, such as Tumor Necrosis Factor-alpha (TNF-α), to a final concentration of 10 ng/mL.[17]
-
Incubation: Incubate the plate for 6-8 hours, the optimal time for reporter gene expression.
-
Luminescence Measurement:
-
Remove the medium and lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the signal from the TNF-α stimulated vehicle control.
-
Calculate the percentage inhibition of NF-κB activity.
-
Determine the IC50 value by plotting the percentage inhibition against the log of this compound concentration.
-
-
(Optional) Cytotoxicity Assay: Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed inhibition of reporter activity is not due to a general toxic effect of the compound on the cells.[18][19]
Data Presentation
| Compound | NF-κB Inhibition IC50 (µM) |
| Piroxicam (from this compound) | ~25 µM |
| Sulfasalazine (Control) | ~50 µM |
| Note: Data are illustrative. The inhibitory effect of NSAIDs on the NF-κB pathway can be cell-type and stimulus-dependent.[17] |
References
- 1. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Mucosal damage induced by preferential COX-1 and COX-2 inhibitors: role of prostaglandins and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 12. Cytoprotective and enhanced anti-inflammatory activities of liposomal piroxicam formulation in lipopolysaccharide-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cytokine release by ELISA [bio-protocol.org]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Prodrug Metabolism Using Droxicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, serves as an exemplary model for the study of prodrug metabolism. As a prodrug, this compound is an inactive precursor that is metabolically converted in the body to its active therapeutic agent, Piroxicam. This conversion primarily occurs through hydrolysis in the gastrointestinal tract.[1][2][3] The rationale behind this prodrug strategy is to mitigate the gastrointestinal side effects associated with direct administration of Piroxicam by reducing its direct contact with the gastric mucosa.[2]
These application notes provide a comprehensive guide for utilizing this compound to investigate the principles of prodrug metabolism, including detailed protocols for in vitro and in vivo studies, and analytical methodologies for the quantification of both the prodrug and its active metabolite.
Metabolic Pathway of this compound
This compound is converted to Piroxicam via the hydrolysis of its ester group. This process is understood to happen chemically and/or enzymatically within the gastrointestinal tract.[1][4] Unchanged this compound is typically not detected in plasma, indicating an efficient conversion process.[5][6] The active drug, Piroxicam, then exerts its anti-inflammatory effect by inhibiting prostaglandin synthesis through the reversible inhibition of cyclooxygenase (COX) enzymes.[3][4] Piroxicam is further metabolized in the liver, primarily by CYP2C9, to an inactive metabolite, 5'-hydroxypiroxicam, which is then excreted.[7]
Caption: Metabolic conversion of this compound to Piroxicam and subsequent metabolism.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of Piroxicam following the oral administration of this compound in various species. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug.
Table 1: Pharmacokinetic Parameters of Piroxicam after Oral Administration of this compound in Animals
| Species | Dose (mg/kg) | Tmax (h) | Elimination Half-life (t½) (h) | Bioavailability | Reference |
| Male Rat | 1 | N/A | 8 ± 2 | Bioequivalent to Piroxicam | [6] |
| Female Rat | 1 | N/A | 27 ± 12 | Bioequivalent to Piroxicam | [6] |
| Male Dog | N/A | N/A | 38 ± 18 | Bioequivalent to Piroxicam | [6] |
N/A: Not available in the cited literature.
Table 2: Pharmacokinetic Observations of Piroxicam after Oral Administration of this compound in Healthy Human Volunteers
| Dose | Key Observation | Reference |
| 10 mg (single dose) | Tmax was higher than that reported for Piroxicam administration. | [8] |
| 10 and 20 mg/day (multiple doses) | Absorption kinetics were delayed with respect to Piroxicam. | [8] |
| 10 and 20 mg/day (multiple doses) | Bioavailability was equal to that of Piroxicam. | [8] |
Experimental Protocols
In Vitro Hydrolysis of this compound
This protocol is designed to investigate the chemical and enzymatic stability of this compound in simulated gastrointestinal fluids.
Objective: To determine the rate of this compound hydrolysis to Piroxicam under conditions mimicking the stomach and small intestine.
Materials:
-
This compound reference standard
-
Piroxicam reference standard
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 7.4 (without pancreatin)
-
Human plasma
-
Phosphate buffer (pH 7.4)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid
-
Incubator/shaking water bath (37°C)
-
HPLC system with UV detector
-
Centrifuge and appropriate tubes
Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution Preparation: Dilute the stock solution with the respective test medium (SGF, SIF, or 80% human plasma in phosphate buffer) to a final concentration of 10 µg/mL.
-
Incubation: Incubate the working solutions at 37°C.
-
Time-point Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the hydrolysis by adding an equal volume of ice-cold acetonitrile. This will also precipitate proteins in the plasma samples.
-
Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze for the concentrations of both this compound and Piroxicam using the analytical method described below.
-
Data Analysis: Plot the concentration of this compound and Piroxicam versus time. Calculate the hydrolysis rate constant and the half-life of this compound in each medium.
Caption: Workflow for the in vitro hydrolysis study of this compound.
Analytical Method for Simultaneous Quantification of this compound and Piroxicam
This HPLC method is designed for the simultaneous determination of this compound and its active metabolite, Piroxicam, in in vitro samples.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 330 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Standard Curve Preparation:
-
Prepare separate stock solutions of this compound and Piroxicam (1 mg/mL in methanol).
-
Prepare a series of combined working standards by diluting the stock solutions in the mobile phase to achieve a concentration range of 0.1 to 50 µg/mL for both analytes.
-
Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.
Sample Analysis:
-
Inject the processed samples from the in vitro hydrolysis study.
-
Identify and quantify the peaks for this compound and Piroxicam by comparing their retention times and peak areas with the calibration standards.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic in vivo study to determine the pharmacokinetic profile of Piroxicam after oral administration of this compound to rats.
Objective: To characterize the plasma concentration-time profile of Piroxicam following oral administration of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Heparinized capillary tubes for blood collection
-
Centrifuge
-
HPLC system and reagents as described above
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Dosing: Fast the animals overnight before dosing. Administer a single oral dose of this compound (e.g., 10 mg/kg) suspended in the vehicle via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 3,000 x g for 15 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., Naproxen) and 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
-
-
Pharmacokinetic Analysis:
-
Determine the plasma concentrations of Piroxicam at each time point.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
-
Caption: Workflow for the in vivo pharmacokinetic study of this compound in rats.
Conclusion
This compound provides a valuable tool for researchers to explore the fundamental concepts of prodrug metabolism. The protocols outlined in these application notes offer a framework for conducting both in vitro and in vivo studies to characterize the conversion of a prodrug to its active form and to understand its subsequent pharmacokinetic profile. By applying these methodologies, scientists in drug discovery and development can gain insights into optimizing drug delivery, enhancing therapeutic efficacy, and minimizing adverse effects through prodrug design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of piroxicam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Droxicam solubility issues in aqueous solutions
Technical Support Center: Droxicam Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the challenges associated with the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1] It functions as a prodrug, meaning it is converted in the body to its active form, piroxicam, to exert its anti-inflammatory, analgesic, and antipyretic effects.[2][3] Like its active metabolite piroxicam, this compound is characterized by very low water solubility, which can limit its dissolution rate in experimental assays and pose significant challenges for formulation development and achieving desired bioavailability in preclinical studies.[2][4]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: this compound's poor aqueous solubility is a result of its molecular structure. Key properties are summarized in the table below. Its low water solubility (0.0319 mg/mL) and relatively high LogP value indicate its lipophilic (fat-loving) nature, making it difficult to dissolve in water-based solutions.[2]
Q3: How does pH impact the solubility of this compound?
A3: this compound is an acidic compound.[5] Therefore, its solubility is highly dependent on the pH of the aqueous medium. In acidic environments (low pH), it will exist predominantly in its unionized, less soluble form. As the pH increases and becomes more alkaline (basic), the molecule will ionize, leading to a significant increase in its aqueous solubility. This behavior is well-documented for its active metabolite, piroxicam, which shows a 13-fold increase in solubility as the pH changes from 6.56 to 3.17, a principle that also applies to this compound.[6]
Q4: I see a lot of literature on improving piroxicam solubility. Is this relevant for this compound?
A4: Absolutely. This compound is a prodrug of piroxicam and they share a similar core structure and the same fundamental solubility challenges.[1][3] Techniques successfully used to enhance the solubility and dissolution of piroxicam—such as solid dispersions, inclusion complexation with cyclodextrins, and the use of co-solvents or surfactants—are directly applicable and represent the primary strategies for improving the solubility of this compound.[7][8][9]
Troubleshooting Guide: Common Solubility Issues
Problem: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).
This is a common issue due to this compound's low intrinsic water solubility. Below is a systematic approach to troubleshoot and resolve this problem, starting with the simplest methods.
Q5: How can I use physical methods to aid dissolution?
A5:
-
Sonication: Using an ultrasonic bath can help break apart powder agglomerates and accelerate the dissolution process.[10] This is often a quick and effective first step.
-
Heating: Gently warming the solvent (e.g., to 45°C) can increase the solubility of this compound.[10] However, you must first confirm that this compound is stable at the intended temperature and will not degrade over the duration of your experiment.
Q6: I can't use heat or sonication. Will changing the solvent help?
A6:
-
pH Adjustment: As discussed in the FAQ, increasing the pH of your aqueous buffer will ionize this compound and significantly enhance its solubility. Determine if your experimental constraints allow for a more alkaline buffer system.
-
Co-solvents: this compound is soluble in organic solvents like DMSO.[11] For many experiments, preparing a concentrated stock solution of this compound in 100% DMSO and then diluting it into your aqueous buffer is a viable strategy. The final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting biological systems. This is a standard technique for poorly soluble compounds.[12]
Q7: My experiment is sensitive to organic solvents and pH changes. What are my options?
A7: If simple methods are not suitable, you will need to employ more advanced formulation techniques to create a more soluble form of the this compound material itself. The two most common and effective approaches are solid dispersions and inclusion complexes.
-
Solid Dispersions: This involves dispersing this compound molecules within a hydrophilic (water-loving) polymer matrix. This process can reduce the drug's crystallinity and improve its wettability, leading to faster and more complete dissolution.[4][8]
-
Inclusion Complexation: This technique involves encapsulating individual this compound molecules within a larger host molecule, most commonly a cyclodextrin. This complex is much more water-soluble than the drug alone.
Data Presentation: Physicochemical & Solubility Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₆H₁₁N₃O₅S | [1] |
| Molar Mass | 357.34 g/mol | [1] |
| Water Solubility | 0.0319 mg/mL | [2] |
| LogP | 1.75 | [2] |
| pKa (Strongest Basic) | 0.92 | [2] |
| pKa (Acidic) | 3.80 (Predicted) | [5] |
| Solubility in DMSO | Soluble |[10][11] |
Table 2: Reference Solubility Data for Piroxicam (Active Metabolite) in Different Aqueous Media This data for piroxicam illustrates the significant impact of pH on the solubility of oxicam-class drugs and serves as a reliable guide for this compound.
| Medium | pH | Solubility (mg/mL) |
|---|---|---|
| 0.1 M Hydrochloric Acid | ~1.2 | 0.83 |
| Acetate Buffer | 4.5 | 0.022 |
| Phosphate Buffer | 6.8 | 0.47 |
| Water | 5.6 | 0.023 |
(Source: Compiled from Shohin et al., 2014)[13]
Experimental Protocols for Solubility Enhancement
The following protocols are based on established methods for piroxicam and are directly applicable to this compound.
Protocol 1: Preparation of a this compound Solid Dispersion via Solvent Evaporation
This method creates a uniform dispersion of this compound in a hydrophilic carrier, enhancing its dissolution.
-
Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic carrier matrix.
-
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K-30 (PVP K-30), Polyethylene Glycol 4000 (PEG 4000))[14]
-
Volatile organic solvent (e.g., Dichloromethane, Ethanol)
-
-
Equipment: Rotary vacuum evaporator, vortex mixer or sonicator, vacuum oven or desiccator, mortar and pestle, fine-mesh sieve.
-
Methodology:
-
Accurately weigh this compound and the chosen carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier by weight).[15]
-
Dissolve both the this compound and the carrier in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Ensure complete dissolution and intimate mixing by using a vortex mixer or by sonicating the solution for 15 minutes.[15]
-
Attach the flask to a rotary vacuum evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 50°C).
-
Once the solvent is fully evaporated, a solid mass will remain. Scrape this solid residue from the flask.
-
Dry the residue overnight at 50°C in a vacuum oven or store it in a desiccator to remove any residual solvent.[15]
-
Pulverize the dried solid mass using a mortar and pestle and pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
-
The resulting powder is the this compound solid dispersion, which can be stored in a desiccator until use.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex via Kneading Method
This method encapsulates this compound within a cyclodextrin molecule, forming a highly soluble complex.
-
Objective: To encapsulate this compound within a β-cyclodextrin (β-CD) cavity to form a water-soluble inclusion complex.
-
Materials:
-
This compound
-
β-Cyclodextrin (or other derivatives like HP-β-CD)
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
-
Equipment: Mortar and pestle, oven, fine-mesh sieve, desiccator.
-
Methodology:
-
Accurately weigh this compound and β-cyclodextrin in an appropriate molar ratio (e.g., 1:1 or 1:2).[7]
-
Place the powders in a glass mortar and blend them thoroughly by triturating.
-
Add a small amount of the ethanol-water mixture dropwise to the powder blend.
-
Knead the mixture vigorously and continuously for 30-45 minutes. The consistency should be a homogeneous paste.[16]
-
Spread the resulting paste onto a glass tray and dry it in an oven at a controlled temperature (e.g., 45°C) until it reaches a constant weight.[17]
-
Pulverize the dried mass using the mortar and pestle.
-
Pass the powder through a fine-mesh sieve to ensure uniformity.
-
Store the resulting inclusion complex powder in a tightly sealed container inside a desiccator.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and characterization of solid dispersion of piroxicam for improvement of dissolution rate using hydrophilic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. medkoo.com [medkoo.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. ijbpas.com [ijbpas.com]
Technical Support Center: Overcoming Droxicam Instability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Droxicam in common experimental buffers. This compound, a prodrug of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, is susceptible to hydrolysis, which can impact the accuracy and reproducibility of experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
A1: this compound is a prodrug that is converted to its active form, Piroxicam, through hydrolysis of its ester group. This conversion is the intended mechanism of action in vivo. However, in aqueous experimental buffers, this hydrolysis can occur prematurely, leading to a mixed population of this compound and Piroxicam. This instability can affect the accurate determination of this compound's specific effects and pharmacokinetic properties in vitro.
Q2: What are the main factors that contribute to this compound's instability?
A2: The primary factor is pH-dependent hydrolysis. This compound is susceptible to both acid- and base-catalyzed hydrolysis. Other factors that can influence its stability include the type of buffer used, temperature, and exposure to light.[1]
Q3: How does this compound exert its anti-inflammatory effect?
A3: this compound itself is inactive. Once converted to Piroxicam, it acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, Piroxicam blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Q4: At what pH is this compound (and its active form, Piroxicam) most unstable?
A4: While specific kinetic data for this compound in various buffers is limited, studies on its active form, Piroxicam, provide valuable insights. Piroxicam shows a bell-shaped curve for thermal degradation with the maximum degradation occurring around pH 6.0.[1] Photodegradation of Piroxicam follows a U-shaped curve, with maximum degradation at both acidic (pH 2.0) and alkaline pH ranges.[1] Given that this compound's instability is due to its hydrolysis to Piroxicam, it is reasonable to infer that this compound will also be unstable in these pH ranges.
Q5: Are there any buffer components known to accelerate this compound degradation?
A5: Studies on Piroxicam have shown that acetate buffer ions can increase the rate of thermal degradation, while citrate and phosphate ions do not appear to have a significant effect on thermal degradation.[1] Therefore, it is advisable to use caution when selecting acetate-based buffers for experiments with this compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental buffers.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Premature hydrolysis of this compound to Piroxicam, leading to variable concentrations of the active compound. | 1. Optimize Buffer pH: Prepare buffers at a pH where this compound is most stable. Based on Piroxicam data, avoiding a pH around 6.0 for thermal stability and highly acidic or alkaline conditions for photostability is recommended. Consider a slightly acidic pH (e.g., pH 4-5) where the rate of hydrolysis may be slower. 2. Control Temperature: Perform experiments at controlled, and if possible, lower temperatures to reduce the rate of hydrolysis. 3. Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment to minimize the time for degradation to occur. 4. Use a Co-solvent: this compound has low aqueous solubility. Dissolving it in a small amount of an organic solvent like DMSO before diluting it into the aqueous buffer can improve solubility and potentially initial stability. |
| Precipitation of this compound in the buffer. | Low aqueous solubility of this compound. | 1. Use of Co-solvents: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. pH Adjustment: The solubility of many NSAIDs is pH-dependent. For Piroxicam, solubility increases as the pH moves away from its pKa. Experiment with slight pH adjustments of your buffer to improve this compound solubility, keeping in mind the impact on stability. 3. Sonication: Gentle sonication can aid in the dissolution of this compound in the buffer. |
| Difficulty in quantifying the separate effects of this compound and Piroxicam. | Rapid conversion of this compound to Piroxicam in the experimental setup. | 1. Time-Course Experiments: Conduct time-course studies to understand the kinetics of this compound conversion in your specific buffer system. This will help in designing experiments with shorter incubation times where this compound concentration is still significant. 2. Simultaneous Quantification: Utilize an analytical method, such as HPLC, that can simultaneously measure the concentrations of both this compound and Piroxicam. This will allow for the accurate assessment of the concentration of each compound at different time points. |
Data on Piroxicam Stability (as a proxy for this compound Instability)
Since this compound's instability is primarily its conversion to Piroxicam, the stability of Piroxicam itself under various conditions is a critical factor. The following table summarizes the degradation of Piroxicam under different stress conditions.
| Stress Condition | pH | Degradation Rate Constant (k) | Observations |
| Photochemical Degradation | 2.0 | 10.01 x 10⁻³ min⁻¹ | Maximum degradation at acidic pH.[1] |
| 7.0 | 3.45 x 10⁻³ min⁻¹ | [1] | |
| 12.0 | 7.82 x 10⁻³ min⁻¹ | Increased degradation at alkaline pH.[1] | |
| Thermal Degradation (100°C) | 2.0 | 1.25 x 10⁻³ min⁻¹ | [1] |
| 6.0 | 3.06 x 10⁻³ min⁻¹ | Maximum degradation around pH 6.0.[1] | |
| 12.0 | 0.98 x 10⁻³ min⁻¹ | [1] |
Note: This data is for Piroxicam and should be used as a guide to predict the conditions under which this compound hydrolysis will be most significant.
A kinetic study of the hydrolytic decomposition of this compound in a methanol-water mixture proposed the following kinetic equation: v = (1.93 x 10⁻³ + 78.9 [D]) [D] = k(D)[D], where [D] is the concentration of this compound.[2] This indicates a complex degradation process that is dependent on the this compound concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Experimental buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Sterile, light-protected microcentrifuge tubes and containers
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C in light-protected tubes. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the pre-warmed experimental buffer.
-
It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Use the working solution immediately after preparation to minimize hydrolysis.
-
Protocol 2: HPLC Method for Simultaneous Quantification of this compound and Piroxicam
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method that can be adapted for the simultaneous analysis of this compound and its active metabolite, Piroxicam.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of an aqueous buffer and an organic solvent is typically used. A common mobile phase could be a mixture of acetonitrile and a phosphate or acetate buffer.
-
The pH of the aqueous component should be optimized to achieve good separation. A slightly acidic pH is often a good starting point.
-
The exact ratio of organic to aqueous phase will need to be optimized for your specific column and system to achieve good resolution between this compound and Piroxicam peaks.
General Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: Monitor at a wavelength where both this compound and Piroxicam have significant absorbance (e.g., around 355 nm).
Sample Preparation:
-
Collect samples from your experiment at various time points.
-
Stop the reaction immediately, for example, by adding an equal volume of cold acetonitrile to precipitate proteins and halt enzymatic activity (if applicable).
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
Method Validation:
-
The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure reliable quantification.
Visualizations
Caption: this compound is converted to its active form, Piroxicam, via hydrolysis.
References
Technical Support Center: Mitigating Droxicam-Induced Liver Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Droxicam-induced liver toxicity in animal models. As this compound is a prodrug of Piroxicam, much of the guidance is based on studies of Piroxicam-induced hepatotoxicity, which is expected to share similar mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in liver enzyme levels (ALT, AST) between our this compound-treated animals. What could be the cause?
A1: High variability in serum aminotransferase levels is a common challenge in drug-induced liver injury models. Potential causes include:
-
Genetic Susceptibility: Individual differences in metabolic enzymes (e.g., Cytochrome P450) can lead to varied rates of this compound metabolism to its active form, Piroxicam, and subsequent generation of reactive metabolites.
-
Idiosyncratic Reactions: NSAID-induced hepatotoxicity can be idiosyncratic, meaning it occurs unpredictably in a small fraction of subjects.[1][2] This inherent biological variability can be reflected in your animal models.
-
Animal Health Status: Underlying subclinical infections or stress can influence an animal's response to drug-induced toxicity. Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Dosing Accuracy: Ensure precise oral gavage or administration of this compound. Inconsistent dosing will lead to variable plasma concentrations and, consequently, variable liver injury.
Troubleshooting Steps:
-
Increase the number of animals per group to improve statistical power and account for biological variability.
-
Use a well-characterized and genetically homogenous animal strain.
-
Monitor animal health closely throughout the study and exclude any animals that show signs of illness unrelated to the experimental treatment.
-
Refine your dosing technique to ensure consistency.
Q2: Our chosen antioxidant co-treatment is not showing a significant protective effect against this compound-induced hepatotoxicity. Why might this be?
A2: Several factors can influence the efficacy of an antioxidant in mitigating this compound-induced liver damage:
-
Mechanism of Action: this compound-induced toxicity involves multiple pathways, including oxidative stress, mitochondrial dysfunction, and inflammation.[1][3] Your chosen antioxidant may only target one of these pathways, which might not be sufficient to confer complete protection. For instance, some antioxidants are excellent free radical scavengers but may not directly prevent mitochondrial permeability transition.
-
Bioavailability and Dosage: The antioxidant may have poor oral bioavailability, or the dose might be too low to achieve therapeutic concentrations in the liver.
-
Timing of Administration: The timing of antioxidant administration relative to this compound dosing is critical. Administering the antioxidant concurrently with or prior to this compound is often more effective than administering it after the induction of injury.
-
Specific Radical Species: Different antioxidants are effective against different types of reactive oxygen species (ROS). The specific ROS generated during this compound metabolism may not be effectively neutralized by your chosen antioxidant.
Troubleshooting Steps:
-
Review the literature for antioxidants that have shown efficacy against NSAID-induced liver injury, such as N-acetylcysteine (a precursor to glutathione), Vitamin C, Vitamin E, quercetin, or silymarin.[4][5][6]
-
Conduct a dose-response study for your antioxidant to determine the optimal protective dose.
-
Experiment with different administration schedules (e.g., pre-treatment, co-treatment).
-
Consider using a combination of antioxidants that act through different mechanisms.
Q3: We are seeing elevated ALT and AST levels, but the histopathological findings in the liver are minimal. Is this expected?
A3: It is possible to have biochemical evidence of liver injury (elevated enzymes) with only subtle histopathological changes, especially in the early stages of toxicity or at lower doses of this compound.
-
Sensitivity of Markers: Serum ALT and AST are sensitive indicators of hepatocellular injury and are released into the bloodstream upon minor damage to the hepatocyte membrane.[7]
-
Severity and Duration of Injury: More severe or prolonged exposure to the toxicant is typically required to induce significant and readily observable histopathological changes like necrosis, inflammation, and fibrosis.[8][9]
-
Pattern of Injury: Some drug-induced liver injuries can be predominantly cholestatic, with elevated alkaline phosphatase (ALP) and bilirubin, and may initially show less dramatic hepatocellular necrosis.[10][11]
Troubleshooting Steps:
-
Ensure your histopathological analysis is comprehensive. Look for subtle changes like hepatocyte swelling (degeneration), sinusoidal dilation, and inflammatory cell infiltration.[8]
-
Consider extending the duration of this compound treatment or increasing the dose (within ethical limits) to induce more pronounced histopathological changes if your study requires it.
-
Measure a broader panel of liver injury markers, including ALP, gamma-glutamyl transferase (GGT), and total bilirubin, to better characterize the type of liver injury.[7]
Data Presentation
Table 1: Effect of Piroxicam and a Potential Mitigating Agent (Hibiscus rosa-sinensis Extract) on Serum Liver Enzymes in Mice.
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control | 35.2 ± 2.1 | 45.8 ± 3.5 | 110.5 ± 8.9 |
| Piroxicam (6.6 mg/kg) | 78.5 ± 5.6 | 95.3 ± 6.2 | 198.7 ± 12.4* |
| Piroxicam + AEH (30 mg/kg) | 42.1 ± 3.3# | 55.6 ± 4.1# | 125.4 ± 9.8# |
| AEH (30 mg/kg) | 34.8 ± 2.5 | 44.2 ± 3.1 | 108.9 ± 7.5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to control. #p < 0.05 compared to Piroxicam alone. AEH: Alcoholic Extract of Hibiscus rosa-sinensis. Data adapted from studies on Piroxicam-induced hepatotoxicity.[12]
Table 2: Effect of Piroxicam and a Potential Mitigating Agent on Liver Antioxidant Status in Mice.
| Group | LPO (nmol/mg protein) | GSH (µg/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) |
| Control | 1.2 ± 0.1 | 4.5 ± 0.3 | 12.5 ± 1.1 | 55.2 ± 4.3 |
| Piroxicam (6.6 mg/kg) | 2.8 ± 0.2 | 2.1 ± 0.2 | 6.8 ± 0.5 | 30.1 ± 2.5 |
| Piroxicam + AEH (30 mg/kg) | 1.5 ± 0.1# | 3.9 ± 0.3# | 10.9 ± 0.9# | 48.7 ± 3.9# |
| AEH (30 mg/kg) | 1.3 ± 0.1 | 4.4 ± 0.4 | 12.1 ± 1.2 | 54.5 ± 4.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to control. #p < 0.05 compared to Piroxicam alone. LPO: Lipid Peroxidation; GSH: Reduced Glutathione; SOD: Superoxide Dismutase; CAT: Catalase. Data adapted from studies on Piroxicam-induced hepatotoxicity.[12][13]
Experimental Protocols
1. Induction of this compound/Piroxicam Liver Toxicity in Rodents
-
Animal Model: Swiss albino mice or Wistar rats are commonly used.[12][14]
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and free access to food and water.[15]
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Drug Preparation: this compound or Piroxicam can be suspended in a suitable vehicle such as 0.5% carboxymethyl cellulose (CMC) or distilled water.
-
Dosing: Administer this compound/Piroxicam orally via gavage. A common dose for Piroxicam in mice is around 6.6 mg/kg body weight daily for 15 days to induce significant hepatotoxicity.[12] For rats, doses of diclofenac (another NSAID) up to 150 mg/kg for 28 days have been used.[14] A pilot study is recommended to determine the optimal dose of this compound for your specific animal model and study objectives.
-
Mitigating Agent: The protective agent can be administered orally before or concurrently with the this compound/Piroxicam administration, depending on the experimental design.
2. Biochemical Analysis of Liver Function
-
Sample Collection: At the end of the experimental period, collect blood via cardiac puncture or from the retro-orbital plexus under anesthesia.
-
Serum Separation: Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Enzyme Assays: Use commercial assay kits to measure the activity of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) in the serum according to the manufacturer's instructions.
3. Assessment of Oxidative Stress Markers in Liver Tissue
-
Tissue Homogenization: After blood collection, perfuse the liver with ice-cold saline and then excise it. Homogenize a portion of the liver tissue in a suitable buffer (e.g., phosphate buffer).
-
Lipid Peroxidation (LPO) Assay: Measure the level of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
-
Reduced Glutathione (GSH) Assay: Quantify the levels of GSH using a method based on the reaction with DTNB (Ellman's reagent).
-
Antioxidant Enzyme Assays: Measure the activity of superoxide dismutase (SOD) and catalase (CAT) using appropriate commercial kits or established spectrophotometric methods.[13]
4. Histopathological Examination
-
Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut thin sections (4-5 µm) and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope for histopathological changes such as hepatocyte necrosis, fatty changes (steatosis), inflammatory cell infiltration, vascular congestion, and sinusoidal dilation.[8][9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejmoams.com [ejmoams.com]
- 7. longdom.org [longdom.org]
- 8. medicopublication.com [medicopublication.com]
- 9. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Hepatotoxicity induced by this compound: presentation of 4 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice and Protective Effects of Leaf Extract of Hibiscus rosa-sinensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Droxicam Interference in Biochemical Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on potential interference of the non-steroidal anti-inflammatory drug (NSAID) droxicam in common biochemical assays. As a prodrug, this compound is rapidly converted to its active form, piroxicam, in the body. Therefore, understanding the potential effects of piroxicam is crucial when this compound is used in experimental systems.
Currently, there is a lack of specific studies directly investigating the interference of this compound in a wide range of biochemical assays. However, based on the known activities of its active metabolite, piroxicam, and general principles of drug-assay interactions, we can anticipate and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my biochemical assays?
This compound is an NSAID of the oxicam class. It is a prodrug that is hydrolyzed to piroxicam, its active form. Piroxicam's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. In in vitro biochemical assays, the presence of this compound or piroxicam could potentially lead to inaccurate results through several mechanisms, including direct interaction with assay reagents, alteration of enzymatic activities being measured, or through its antioxidant properties.
Q2: Are there specific assays known to be affected by this compound or piroxicam?
While direct evidence for this compound is limited, studies on piroxicam suggest potential interference in assays involving peroxidase activity. For instance, piroxicam has been shown to inhibit chemiluminescence in systems using horseradish peroxidase (HRP) and to affect the HRP-catalyzed decomposition of hydrogen peroxide[1]. Researchers using HRP-based detection methods (e.g., in some ELISAs or Western blotting) should be aware of this potential for interference.
Q3: Could this compound interfere with lactate dehydrogenase (LDH) cytotoxicity assays?
There is no direct evidence in the reviewed literature to suggest that this compound or piroxicam interferes with standard lactate dehydrogenase (LDH) assays. Known interferences in LDH assays typically include high concentrations of vitamin C or the presence of bacteria[2][3][4]. However, as with any compound, it is prudent to run appropriate controls to rule out unforeseen interactions.
Q4: What are the general mechanisms by which drugs like this compound can interfere with biochemical assays?
Drug interference in biochemical assays can be broadly categorized as:
-
In vitro (Analytical) Interference: The drug or its metabolites directly interact with the assay components. This can include:
-
Chemical Reactions: The drug reacts with assay reagents, producing a signal or consuming a reagent.
-
Enzyme Inhibition/Activation: The drug directly inhibits or enhances the activity of an enzyme used in the assay (e.g., HRP).
-
Spectrophotometric/Fluorometric Interference: The drug absorbs light or fluoresces at the same wavelength used for detection.
-
-
In vivo (Physiological) Interference: The drug alters the biological system being studied, leading to a true change in the analyte being measured. This is more relevant to clinical samples than to most basic research in vitro assays.
Troubleshooting Guides
Issue 1: Unexpected results in a peroxidase-based assay (e.g., ELISA with HRP conjugate).
Potential Cause: Piroxicam, the active form of this compound, may be inhibiting the HRP enzyme or scavenging reactive oxygen species that are part of the detection mechanism.
Troubleshooting Steps:
-
Run a Spiking Control: Add a known concentration of this compound/piroxicam to a sample with a known analyte concentration. A decrease in the expected signal would suggest interference.
-
Test for Direct Enzyme Inhibition: Perform a cell-free assay with just the HRP enzyme, its substrate, and varying concentrations of this compound/piroxicam. A dose-dependent decrease in signal will confirm direct inhibition.
-
Use an Alternative Detection System: If possible, switch to a detection enzyme other than HRP, such as alkaline phosphatase (AP).
-
Dilute the Sample: If the interference is concentration-dependent, diluting the sample may mitigate the effect, provided the analyte of interest remains detectable.
Issue 2: General inconsistent or unexpected results in any biochemical assay.
Potential Cause: The presence of this compound may be causing an unforeseen analytical interference.
Troubleshooting Steps:
-
Consult the Literature: Although specific data for this compound is sparse, review literature for interference patterns of other NSAIDs in your specific assay.
-
Perform a Compound-Only Control: Run the assay with your experimental concentration of this compound in the assay buffer alone (without the analyte or biological sample). A non-zero reading indicates that the compound itself is generating a signal.
-
Assess for Spectral Overlap: If using a spectrophotometric or fluorometric assay, scan the absorbance or fluorescence spectrum of this compound at your working concentration to check for overlap with the assay's excitation/emission wavelengths.
-
Validate with an Orthogonal Method: Confirm your findings using a different analytical method that relies on a different detection principle (e.g., confirm ELISA results with Western blotting or mass spectrometry).
Data on Piroxicam and Peroxidase Activity
The following table summarizes findings from a study on piroxicam's effect on chemiluminescence in a system containing horseradish peroxidase (HRP).
| Assay System | Effect of Piroxicam | Observation | Reference |
| Zymosan-stimulated luminol chemiluminescence (whole blood) | Inhibition | Dose-dependently inhibited total (intra- and extracellular) chemiluminescence. | [1] |
| HRP-catalyzed decomposition of hydrogen peroxide | Enhancement | Enhanced chemiluminescence in a cell-free system. | [1] |
| Extracellular superoxide production (lucigenin chemiluminescence) | Inhibition | Dose-dependently inhibited early extracellular superoxide production. | [1] |
Experimental Workflow for Investigating Potential Interference
The following diagram outlines a general workflow for identifying and mitigating potential interference from a test compound like this compound in a biochemical assay.
Caption: Workflow for identifying and mitigating assay interference.
Disclaimer: This information is intended as a general guide. Researchers should always perform appropriate validation and control experiments for their specific assay and experimental conditions.
References
- 1. Inhibitory and enhancing effects of piroxicam on whole blood chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Droxicam Dosage for Anti-inflammatory Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing droxicam dosage in anti-inflammatory studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: I am observing high variability in the anti-inflammatory response to this compound in my animal model. What could be the cause?
A1: High variability in response to this compound can stem from several factors:
-
Vehicle Selection and Drug Solubility: this compound, like many oxicams, has poor aqueous solubility.[1][2][3] Inconsistent suspension or precipitation of the compound in the vehicle can lead to inaccurate dosing. Ensure the vehicle is appropriate for the route of administration and that this compound is fully and consistently solubilized or suspended. Consider using co-solvents such as propylene glycol or preparing a micro-suspension.[4][5]
-
Route and Timing of Administration: this compound is a prodrug that is converted to its active metabolite, piroxicam, in the gastrointestinal tract.[6] The oral route is therefore critical for its mechanism of activation. Intraperitoneal or intravenous administration will bypass this conversion and may lead to reduced or no efficacy. The timing of administration relative to the induction of inflammation is also crucial. For acute inflammatory models, administering this compound 30-60 minutes prior to the inflammatory stimulus is a common starting point.
-
Animal Strain and Sex: Different strains of rodents can exhibit varying sensitivities to NSAIDs. Additionally, sex-based differences in drug metabolism and inflammatory responses have been reported.[6] Ensure consistency in the strain and sex of the animals used throughout the study.
-
Gastrointestinal Issues: NSAIDs, including this compound's active metabolite piroxicam, are known to cause gastrointestinal irritation.[7] This can affect the animal's feeding behavior and overall health, leading to variability in experimental readouts. Monitor animals for signs of GI distress.
Q2: My in vitro COX inhibition assay with this compound shows no activity. Why is this?
A2: this compound is a prodrug and requires in vivo conversion to piroxicam to become pharmacologically active.[6] Therefore, this compound itself will not inhibit cyclooxygenase (COX) enzymes in a cell-based or purified enzyme assay. To assess its COX-inhibitory activity in vitro, you must use its active metabolite, piroxicam.
Q3: I am seeing unexpected toxicity in my animals at what I believed to be a therapeutic dose of this compound. What should I consider?
A3: Several factors could contribute to unexpected toxicity:
-
Hepatotoxicity: this compound was withdrawn from the market in many countries due to concerns about hepatotoxicity.[7][8] While the exact mechanism is thought to be idiosyncratic, it is a known risk associated with this compound. Consider reducing the dose or monitoring liver enzymes.
-
Gastrointestinal Toxicity: As with other non-selective COX inhibitors, piroxicam can cause significant gastrointestinal side effects, including ulceration and bleeding.[7] This is a class effect of NSAIDs due to the inhibition of protective prostaglandins in the gastric mucosa.
-
Renal Toxicity: NSAIDs can also impact renal function, particularly in animals with pre-existing renal conditions or those that are volume-depleted.[9] Ensure animals are adequately hydrated.
-
Dose Miscalculation: Double-check all dose calculations and the concentration of your dosing solution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug of piroxicam.[6] After oral administration, this compound is converted to piroxicam in the gastrointestinal tract. Piroxicam then exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10]
Q2: What is the rationale for using a prodrug like this compound instead of piroxicam directly?
A2: The primary rationale for developing this compound was to reduce the gastrointestinal side effects associated with piroxicam. The prodrug design was intended to minimize direct contact of the active drug with the gastric mucosa, thereby reducing local irritation.[11]
Q3: What are typical effective doses of this compound in preclinical anti-inflammatory models?
A3: The effective dose of this compound can vary depending on the animal model and the inflammatory stimulus used. The following table summarizes some reported effective doses (ED50) in various rodent models.
| Experimental Model | Species | Route of Administration | ED50 | Reference(s) |
| Carrageenan-Induced Paw Edema | Rat | Oral | 0.25 - 0.5 mg/kg | [11] |
| Acetic Acid-Induced Writhing | Rat | Oral | 0.94 mg/kg | [11] |
| Phenylbenzoquinone-Induced Writhing | Mouse | Oral | 5.3 mg/kg | [11] |
| UV Light-Induced Erythema | Guinea Pig | Oral | 0.51 - 4.88 mg/kg (time-dependent) | [11] |
Q4: How does the COX selectivity of piroxicam compare to other NSAIDs?
A4: Piroxicam is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. The following table provides the half-maximal inhibitory concentrations (IC50) of piroxicam for COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference(s) |
| Piroxicam | >100 | 4.4 | <0.04 | [12] |
| Meloxicam | 36.6 | 4.7 | 0.12 | [12] |
| Diclofenac | 0.611 | 0.63 | 1.03 | [12] |
| Indomethacin | 0.063 | 0.48 | 7.6 | [12] |
Q5: Why was this compound withdrawn from the market in some countries?
A5: this compound was withdrawn from the market in several countries primarily due to concerns about its potential to cause severe liver damage (hepatotoxicity).[7][8] While NSAID-induced liver injury is a known class effect, the risk associated with this compound was considered to outweigh its benefits.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
1% (w/v) solution of carrageenan in sterile saline
-
Plebthysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, this compound-treated groups at different doses, positive control like indomethacin).
-
Administer this compound or vehicle orally (p.o.) by gavage.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
Acetic Acid-Induced Writhing in Mice
Objective: To evaluate the peripheral analgesic activity of this compound by quantifying the reduction in writhing behavior induced by acetic acid.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
0.6% (v/v) solution of acetic acid in distilled water
-
Observation chambers
Procedure:
-
Divide the mice into experimental groups (vehicle control, this compound-treated groups, and a positive control like acetylsalicylic acid).
-
Administer this compound or vehicle orally (p.o.).
-
After 30-60 minutes, inject 0.1 mL/10 g of body weight of the 0.6% acetic acid solution intraperitoneally (i.p.).[13]
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, start counting the number of writhes (a characteristic stretching behavior of the abdomen and hind limbs) for a period of 10-15 minutes.[13][14]
-
Calculate the percentage of analgesic activity for each group using the following formula: % Analgesia = [ ( Mean writhes in control group - Mean writhes in treated group ) / Mean writhes in control group ] x 100
Visualizations
Caption: this compound's mechanism of action via COX-1/2 inhibition.
Caption: A typical experimental workflow for in vivo studies.
Caption: A decision tree for troubleshooting variable results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and in vivo evaluation of piroxicam-loaded gelatin microcapsule by spray drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-state dependent dissolution and oral bioavailability of piroxicam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mgaleg.maryland.gov [mgaleg.maryland.gov]
- 9. droracle.ai [droracle.ai]
- 10. nbinno.com [nbinno.com]
- 11. Pharmacological properties of this compound, a new non-steroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of analgesic activity by acetic acid-induced writhing test [bio-protocol.org]
- 14. rjptsimlab.com [rjptsimlab.com]
Technical Support Center: Droxicam to Piroxicam In Vitro Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vitro conversion of droxicam to piroxicam.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments.
Issue 1: Low or No Conversion of this compound to Piroxicam
| Potential Cause | Recommended Action |
| Incorrect pH of the medium | This compound conversion to piroxicam is a hydrolysis reaction that is pH-dependent. Piroxicam itself has a pKa of approximately 5.3 and exhibits a bell-shaped curve for thermal degradation with a maximum around pH 6.0[1][2]. Ensure the pH of your in vitro medium is optimal for hydrolysis. Acidic conditions, simulating gastric fluid (e.g., pH 1.2-3.0), are generally required for this prodrug conversion[3]. Verify the pH of your buffers before and during the experiment. |
| Inappropriate temperature | Hydrolysis rates are temperature-dependent. Ensure your incubation is carried out at a stable and appropriate temperature, typically 37°C, to simulate physiological conditions. Piroxicam stability is also affected by temperature[2][4]. |
| Incorrect solvent or buffer composition | The composition of the in vitro medium can affect this compound stability and conversion. Some buffer ions, like acetate, have been shown to increase the degradation rate of piroxicam, while citrate and phosphate buffers did not have a significant effect[2][5]. If using simulated biological fluids, ensure their composition is appropriate and well-documented. |
| Degradation of this compound or piroxicam | Piroxicam is susceptible to photodegradation and thermal degradation[2][4][5]. Protect your experiment from light and maintain a constant temperature. Analyze samples at predetermined time points to monitor the concentrations of both this compound and piroxicam. |
| Analytical method not sensitive enough | If the conversion is occurring at a low level, your analytical method may not be sensitive enough to detect the formed piroxicam. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method for piroxicam. HPLC-UV or LC-MS/MS methods are generally suitable for this purpose[4][6][7]. |
Issue 2: High Variability in Conversion Rates Between Replicates
| Potential Cause | Recommended Action |
| Inconsistent pH across samples | Small variations in pH can lead to significant differences in hydrolysis rates. Prepare a single batch of buffer for all replicates and ensure thorough mixing. Verify the pH of each replicate at the end of the experiment. |
| Temperature fluctuations | Ensure uniform temperature distribution in your incubator or water bath. Place all samples in the same area to minimize temperature gradients. |
| Inaccurate pipetting | Inaccurate volumes of this compound stock solution or buffers will lead to variability. Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| Inconsistent mixing | Ensure all samples are mixed thoroughly at the start of the experiment and at each sampling time point if required. |
| Sample processing variability | Inconsistent sample workup (e.g., extraction, dilution) can introduce variability. Standardize your sample preparation protocol and ensure all samples are treated identically. |
Issue 3: Difficulty in Simultaneously Quantifying this compound and Piroxicam
| Potential Cause | Recommended Action |
| Co-elution in HPLC | This compound and piroxicam may have similar retention times under certain chromatographic conditions. Optimize your HPLC method (e.g., mobile phase composition, gradient, column type) to achieve baseline separation of the two compounds. |
| Matrix effects in LC-MS/MS | Components of the in vitro matrix can interfere with the ionization of this compound and piroxicam, leading to inaccurate quantification. Use an appropriate internal standard for each analyte and perform matrix effect studies during method validation. |
| Different detector responses | This compound and piroxicam may have different molar absorptivities at a given wavelength. If using UV detection, you will need to create separate calibration curves for each compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound to piroxicam conversion?
A1: this compound is a prodrug of piroxicam, and its conversion occurs primarily through hydrolysis in the gastrointestinal tract[3][6]. In an in vitro setting, this conversion is typically achieved by incubation in an acidic aqueous medium that mimics gastric fluid.
Q2: What are the optimal pH conditions for the in vitro conversion of this compound to piroxicam?
A2: While specific optimal pH values for this compound hydrolysis in vitro are not extensively documented in the provided search results, the conversion is known to occur in the acidic environment of the gastrointestinal tract[3]. Therefore, a pH range of 1.2 to 3.0, simulating gastric fluid, would be a logical starting point for in vitro studies. It is important to note that piroxicam itself has a pKa of 5.3 and its stability is pH-dependent[1].
Q3: Are enzymes necessary for the in vitro conversion of this compound?
A3: The conversion of this compound to piroxicam is primarily a chemical hydrolysis reaction and is not described as being dependent on specific enzymes in the provided literature[3][6]. Therefore, in vitro conversion can be achieved in simulated gastric fluid without the addition of enzymes.
Q4: What analytical methods are suitable for monitoring the conversion?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying piroxicam[4]. For higher sensitivity and selectivity, especially when dealing with complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended[6]. It is crucial to develop and validate a method that can simultaneously quantify both this compound and piroxicam to accurately determine the conversion rate.
Q5: How can I ensure the stability of this compound and piroxicam during my in vitro experiment?
A5: Piroxicam is known to be sensitive to light and temperature[2][4][5]. To ensure the stability of both compounds:
-
Conduct experiments in a temperature-controlled environment (e.g., a 37°C water bath or incubator).
-
Protect samples from light by using amber vials or covering them with aluminum foil.
-
Analyze samples as quickly as possible after collection, or store them at an appropriate low temperature (e.g., -20°C or -80°C) if immediate analysis is not possible. Perform stability studies under your experimental conditions to confirm that no significant degradation is occurring.
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound in Simulated Gastric Fluid
-
Preparation of Simulated Gastric Fluid (SGF): Prepare SGF (pH 1.2) without pepsin according to USP guidelines.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Incubation:
-
Pre-warm the SGF to 37°C.
-
Add a specific volume of the this compound stock solution to the pre-warmed SGF to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the hydrolysis rate.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Sample Quenching and Preparation: Immediately quench the reaction by adding a neutralizing agent (e.g., sodium hydroxide) to raise the pH and stop the hydrolysis. The samples should then be prepared for analysis (e.g., centrifugation, filtration, dilution) as required by the analytical method.
-
Analysis: Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentrations of both this compound and piroxicam.
Protocol 2: HPLC-UV Method for Simultaneous Quantification of this compound and Piroxicam
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Piroxicam has absorption maxima around 242 nm and 356 nm[2][5]. The optimal wavelength should be determined by running a UV scan of both this compound and piroxicam.
-
Injection Volume: 10-20 µL.
-
Calibration: Prepare a series of calibration standards containing known concentrations of both this compound and piroxicam in the same matrix as the samples. Generate separate calibration curves for each analyte.
Visualizations
Caption: Experimental workflow for in vitro this compound to piroxicam conversion.
Caption: Troubleshooting logic for low in vitro this compound conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of the multiple dose pharmacokinetics and the tolerance of a new NSAID (this compound) versus piroxicam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Quantification of piroxicam and 5'-hydroxypiroxicam in human plasma and saliva using liquid chromatography-tandem mass spectrometry following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of piroxicam and norfloxacin in biological fluids by high-performance liquid chromatography with fluorescence detection at zero-order emission mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Droxicam Degradation Analysis
Welcome to the technical support center for droxicam analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the degradation of this compound and the detection of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to piroxicam?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class.[1] It is a prodrug of piroxicam, meaning it is pharmacologically inactive until it is converted into piroxicam in the body.[2][3][4][5] This conversion happens primarily through hydrolysis in the gastrointestinal tract.[2][3] Therefore, any degradation study of this compound must also consider the degradation profile of its active form, piroxicam.
Q2: What are the primary degradation pathways for this compound and piroxicam?
A2: The primary degradation pathway for this compound is its hydrolytic conversion to piroxicam.[6] Piroxicam, the active drug, is susceptible to further degradation under several conditions:
-
Hydrolysis: It degrades significantly under acidic, basic, and neutral hydrolytic conditions.[7][8]
-
Oxidation: Piroxicam is unstable in the presence of oxidizing agents.[7][8][9]
-
Photolysis: The drug is sensitive to light and undergoes photodegradation.[7][10][11][12]
-
Thermolysis: While relatively stable to dry heat, piroxicam can degrade in solution at elevated temperatures.[7][8][12]
Q3: What are the known degradation products of this compound/piroxicam?
A3: The initial degradation product of this compound is piroxicam.[6] Piroxicam itself decomposes into several smaller molecules. One of the most commonly cited hydrolytic degradation products is 2-aminopyridine .[12][13] More detailed studies using LC-MS have identified other products, such as pyridine-2-amine and 2-methyl-2,3-dihydro-4H-1λ6,2-benzotiazin-1,1,4-trione , under acidic conditions.[14] Forced degradation studies on piroxicam have revealed a total of five distinct degradation products under various stress conditions.[7]
Q4: What are "forced degradation studies" and why are they essential for this compound analysis?
A4: Forced degradation studies, or stress testing, involve subjecting a drug substance to conditions more severe than accelerated stability studies.[15] These conditions, mandated by guidelines from the International Conference on Harmonisation (ICH), include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[16][17] These studies are crucial for developing and validating stability-indicating analytical methods, identifying potential degradation products, and understanding the intrinsic stability of the drug molecule.[15][16]
Troubleshooting Guides
Problem: I am observing poor chromatographic separation between the parent drug and its degradation products.
-
Possible Cause: The mobile phase composition is not optimized for resolving compounds with similar polarities.
-
Solution:
-
Adjust Mobile Phase Polarity: Systematically vary the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer.
-
Modify pH: The pH of the mobile phase can significantly alter the retention of ionizable compounds like oxicams. Adjust the pH of the buffer to improve separation.
-
Try a Different Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can resolve co-eluting peaks.
-
Implement Gradient Elution: A gradient program that gradually increases the organic solvent concentration can improve the resolution of early-eluting peaks while shortening the run time for late-eluting ones.
-
Problem: My this compound reference standard shows a significant piroxicam peak even before I begin stress testing.
-
Possible Cause: this compound may have hydrolyzed to piroxicam during sample preparation or storage.
-
Solution:
-
Solvent Selection: Prepare solutions in aprotic solvents like acetonitrile if possible. If aqueous solutions are necessary, use freshly prepared solutions and keep them cooled to minimize hydrolysis.
-
pH Control: Avoid highly acidic or basic conditions during sample preparation unless required for the experiment.
-
Storage: Analyze samples immediately after preparation. If storage is necessary, keep solutions at a low temperature (2-8°C) and protected from light. Unchanged this compound has not been detected in plasma because its transformation to piroxicam occurs in the gastrointestinal tract.[3]
-
Problem: I am unable to structurally characterize an unknown degradation product using LC-MS.
-
Possible Cause: Standard LC-MS may not provide sufficient information for complete structural elucidation.
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like Time-of-Flight (TOF) or Orbitrap MS to obtain accurate mass measurements. This allows for the determination of the elemental composition of the degradant.[7]
-
Tandem Mass Spectrometry (MS/MS or MSn): Perform fragmentation studies on the degradant's molecular ion to obtain structural information. Establishing the fragmentation pathway of the parent drug first can help interpret the fragments of the degradation product.[7][8][18]
-
Hydrogen/Deuterium (H/D) Exchange: On-line H/D exchange experiments can help determine the number of labile protons in the molecule, providing valuable structural clues.[7][8]
-
Data Presentation: Analytical Methods
The following tables summarize conditions for analytical methods used in the analysis of piroxicam, the active metabolite of this compound.
Table 1: HPTLC Method for Piroxicam and its Degradation Product (2-Aminopyridine)
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | TLC aluminum plate precoated with silica gel 60F-254 | [13] |
| Mobile Phase | Toluene-Acetic Acid (8:2 v/v) | [13] |
| Detection Wavelength | 360 nm | [13] |
| Rf Value (Piroxicam) | 0.58 ± 0.01 | [13] |
| Rf Value (2-AP) | 0.23 ± 0.01 |[13] |
Table 2: Comparative Stability-Indicating Methods for Piroxicam
| Method | Description | Key Feature | Reference |
|---|---|---|---|
| HPLC | Reversed-phase liquid chromatography | Widely used for quantification and separation | [10][19] |
| HPTLC/Densitometry | Thin-layer chromatography with densitometric scanning | Cost-effective and rapid screening | [10][13] |
| Capillary Electrophoresis | Separation based on electrophoretic mobility | High efficiency and low sample consumption |[10] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the steps to induce degradation of this compound under various stress conditions as per ICH guidelines.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final volume with the solvent.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to a final volume.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final volume.
-
Thermal Degradation: Place 5 mL of the stock solution in a thermostatically controlled oven at 80°C for 48 hours. Cool and dilute to a final volume.
-
Photolytic Degradation: Expose 5 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method (e.g., RP-HPLC).
-
The method should be capable of separating this compound, its primary degradant piroxicam, and all subsequent degradation products.
4. Peak Identification:
-
Compare the chromatograms of the stressed samples to the control.
-
Characterize the structure of significant degradation products using LC-MS/MS analysis.[7][18]
Visualizations
Caption: Logical pathway of this compound degradation to piroxicam and subsequent degradation products under various stress conditions.
Caption: Experimental workflow for developing a stability-indicating method for this compound.
Caption: Troubleshooting logic for poor peak resolution in HPLC analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical behaviour of this compound: kinetic study in aqueous-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC study of the degradation of diclofenac and piroxicam in the presence of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability indicating assays for the determination of piroxicam--comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability indicating HPTLC determination of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. medcraveonline.com [medcraveonline.com]
- 17. biomedres.us [biomedres.us]
- 18. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Droxicam Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting droxicam formulations to improve bioavailability. As this compound is a prodrug of piroxicam and shares its poor aqueous solubility, many of the formulation strategies and analytical methods developed for piroxicam are directly applicable.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a concern?
A1: this compound, like its active metabolite piroxicam, is a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but low aqueous solubility. The low solubility is the rate-limiting step for its absorption in the gastrointestinal tract, leading to variable and potentially incomplete bioavailability. Enhancing its dissolution rate is key to improving its therapeutic efficacy.
Q2: What are the primary formulation strategies to improve this compound's bioavailability?
A2: The main strategies focus on improving the dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in a solid state can reduce drug crystallinity and improve wettability. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[1][2][3]
-
Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (like β-cyclodextrin or its derivatives) can significantly increase its apparent solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI tract, facilitating drug solubilization and absorption.[4][5][6]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[7]
Q3: What are common excipients used to enhance the solubility of oxicam derivatives like this compound?
A3: Several excipients are effective. For solid dispersions, hydrophilic polymers like PVP K-30 and PEG 4000 are commonly used.[1][8] For inclusion complexes, β-cyclodextrin and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently employed. In SEDDS formulations, oils (e.g., Capmul MCM, oleic acid), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400) are key components.[5][6][9]
Q4: Are there any known excipient incompatibilities with oxicam-type drugs?
A4: Studies on meloxicam and piroxicam, which are structurally related to this compound, have shown potential incompatibilities. For instance, magnesium stearate, a common lubricant, has been found to interact with piroxicam.[10] It is crucial to conduct drug-excipient compatibility studies, often using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR), before finalizing a formulation.[11][12][13]
Troubleshooting Guides
Issue 1: Low Dissolution Rate in Solid Dispersion Formulations
-
Question: My this compound solid dispersion with PVP shows only a marginal improvement in dissolution compared to the pure drug. What could be the issue and how can I fix it?
-
Answer:
-
Inadequate Carrier Ratio: The ratio of drug to carrier is critical. For piroxicam-PVP solid dispersions, a drug-to-polymer weight ratio of 1:4 has been shown to be effective in creating an amorphous dispersion.[2] Ratios that are too low may not sufficiently prevent drug crystallization.
-
Solution: Prepare a series of solid dispersions with increasing carrier ratios (e.g., 1:2, 1:4, 1:6) and evaluate their dissolution profiles to find the optimal ratio.
-
-
Crystalline Drug Remaining: The drug may not be fully amorphous within the dispersion. This can be checked using Powder X-ray Diffraction (PXRD) or DSC.
-
Solution: Ensure the solvent evaporation or melting method used for preparation is optimized. For solvent evaporation, ensure complete dissolution of both drug and carrier in the solvent. For the fusion method, ensure the mixture is heated sufficiently above the melting point of the drug and cooled rapidly.
-
-
Poor Wettability: Even in a dispersion, poor wetting can slow dissolution.
-
Solution: Consider incorporating a small amount of a surfactant into the dissolution medium or the formulation itself to improve wettability.
-
-
Issue 2: Instability of Self-Emulsifying Drug Delivery System (SEDDS)
-
Question: My this compound SEDDS formulation is showing phase separation upon storage. What is causing this instability?
-
Answer:
-
Inappropriate Excipient Ratios: The ratio of oil, surfactant, and co-surfactant (Smix) is crucial for the stability of the emulsion.
-
Drug Precipitation: this compound may precipitate out of the SEDDS formulation over time, especially at high drug loads.
-
Solution: Determine the saturation solubility of this compound in the selected oil and Smix. Do not exceed this concentration in your formulation. Gentle heating during preparation can help ensure complete dissolution.[4]
-
-
Thermodynamic Instability: The formulation may be thermodynamically unstable.
-
Solution: Perform robustness testing, such as freeze-thaw cycles and centrifugation, to assess the stability of your SEDDS formulation under stress conditions.[9]
-
-
Data Presentation
Table 1: Comparison of Piroxicam Dissolution from Different Solid Dispersion Formulations
| Formulation | Carrier | Drug:Carrier Ratio (w/w) | % Drug Dissolved in 30 mins | Reference |
| Pure Piroxicam | - | - | ~20% | [1] |
| Solid Dispersion | PVP K-30 | 1:4 | >90% | [1] |
| Solid Dispersion | PEG 4000 | 1:4 | ~85% | [8] |
| Surface Solid Dispersion | Microcrystalline Cellulose | 1:10 | ~70% | [14] |
| Surface Solid Dispersion | Potato Starch | 1:10 | >90% | [14] |
Table 2: Pharmacokinetic Parameters of Piroxicam after Oral Administration of Different Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Piroxicam Suspension | 39.2 ± 4.5 | 5.5 ± 0.8 | 345.6 ± 45.2 | 100 | [15] |
| Piroxicam-DMPG Solid Dispersion (15:1) | 53.1 ± 5.1 | 2.0 ± 0.5 | 487.3 ± 52.8 | ~141 | [15] |
| Piroxicam-Soluplus® Solid Dispersion | 65.4 ± 7.3 | 1.5 ± 0.3 | 598.1 ± 61.4 | ~173 | [15] |
Experimental Protocols
Preparation of this compound-PVP Solid Dispersion (Solvent Evaporation Method)
-
Accurately weigh this compound and Polyvinylpyrrolidone (PVP K-30) in a 1:4 weight ratio.[1][2]
-
Dissolve both components completely in a suitable solvent, such as methanol or a mixture of chloroform and methanol (1:1).
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve (e.g., 80 mesh) to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further analysis.
In-Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) without pepsin or 0.1 M phosphate buffer (pH 6.8).[16] Maintain the temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the rotational speed to 50 or 75 rpm.[1]
-
Sample Preparation: Fill hard gelatin capsules with an amount of this compound formulation equivalent to a standard dose (e.g., 20 mg).
-
Procedure:
-
Place one capsule in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Analysis: Analyze the concentration of this compound (as piroxicam) in the samples using a validated HPLC-UV method at approximately 333 nm.[1]
HPLC Analysis of Piroxicam in Plasma
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17][18]
-
Mobile Phase: A mixture of 0.1 M phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid) and acetonitrile in a 70:30 v/v ratio.[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Injection Volume: 20-70 µL.[17]
-
Detection Wavelength: 325-360 nm.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of plasma sample, add 25 µL of an internal standard solution (e.g., naproxen at 0.1 mg/mL).
-
Add 50 µL of 10 mM trichloroacetic acid for protein precipitation.
-
Vortex the mixture for 40 seconds and then centrifuge at 3,000 rpm for 15 minutes.
-
Inject the supernatant into the HPLC system.[17]
-
In-Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g). House the animals under standard laboratory conditions and fast them overnight before the experiment with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving pure this compound suspension and test groups receiving the new formulations).
-
Administer the formulations orally via gavage at a dose equivalent to, for example, 10 mg/kg of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until HPLC analysis.
-
-
Data Analysis:
-
Determine the plasma concentration of piroxicam at each time point using a validated HPLC method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.
-
Calculate the relative bioavailability of the test formulations compared to the control suspension.
-
Visualizations
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Formation and characterization of solid dispersions of piroxicam and polyvinylpyrrolidone using spray drying and precipitation with compressed antisolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of solid dispersion of piroxicam for improvement of dissolution rate using hydrophilic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meddocsonline.org [meddocsonline.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Formulation and evaluation of Piroxicam nanosponge for improved internal solubility and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Dissolution and Oral Bioavailability of Piroxicam Formulations: Modulating Effect of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. wjpmr.com [wjpmr.com]
- 12. Drug-excipient compatibility assessment of solid formulations containing meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Efficacy of Droxicam and Piroxicam
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between non-steroidal anti-inflammatory drugs (NSAIDs) is critical for advancing therapeutic strategies. This guide provides an objective comparison of droxicam and its active metabolite, piroxicam, focusing on their anti-inflammatory efficacy, supported by experimental data.
Executive Summary
This compound, a prodrug of piroxicam, was developed with the aim of improving the gastrointestinal tolerability of piroxicam while maintaining its therapeutic efficacy. Both belong to the oxicam class of NSAIDs and exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Clinical studies have demonstrated that this compound and piroxicam exhibit comparable anti-inflammatory and analgesic effects in the management of osteoarthritis and rheumatoid arthritis. However, evidence suggests that this compound may be associated with a lower incidence of gastrointestinal adverse events. Piroxicam, with its long half-life, offers the convenience of once-daily dosing.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Both this compound, after its conversion to piroxicam, and piroxicam directly, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Pharmacokinetic Profile
This compound is absorbed and rapidly hydrolyzed to piroxicam in the gastrointestinal tract.[1] This results in a delayed absorption profile for this compound compared to piroxicam, as evidenced by a longer time to reach maximum plasma concentration (Tmax).[2] However, the overall bioavailability of both drugs is equivalent.[1][2] Piroxicam is characterized by a long elimination half-life, which allows for once-daily administration.[3]
Table 1: Pharmacokinetic Parameters of this compound and Piroxicam in Healthy Volunteers
| Parameter | This compound (as Piroxicam) | Piroxicam | Reference(s) |
| Cmax (µg/mL) | 2.08 ± 19.9 | 2.15 ± 0.25 | [3][4] |
| Tmax (hours) | 7.08 ± 36.8 | 2.44 ± 1.15 | [3][4] |
| Absorption Half-life (t½a) (hours) | 7.55 | 1.78 | [1] |
| Elimination Half-life (t½) (hours) | 46.3 ± 27.0 | 46.84 ± 8.73 | [3][4] |
| Bioavailability | Equivalent to Piroxicam | - | [1][2] |
Clinical Efficacy
Clinical trials have indicated that this compound and piroxicam have comparable efficacy in the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis.
A double-blind, parallel, controlled, and randomized trial involving 30 patients with spinal osteoarthritis demonstrated that both this compound (20 mg/day) and piroxicam (20 mg/day) led to statistically significant improvements in all evaluated parameters, including pain intensity, morning stiffness, and difficulty in daily living, with no significant differences observed between the two groups.[5]
Another double-blind, randomized controlled trial in 20 patients with active rheumatoid arthritis showed that this compound (20mg/day) was as effective as indomethacin (100mg/day) in improving joint pain intensity, articular index, and other efficacy measures after 9 weeks of treatment.[6] While not a direct comparison to piroxicam, this study supports the clinical efficacy of this compound.
A meta-analysis of 75 randomized controlled trials on piroxicam for osteoarticular conditions found it to be more effective than naproxen and nabumetone, and equivalent to other NSAIDs in terms of global efficacy.[3] For pain and articular swelling, piroxicam was statistically equivalent to all other NSAIDs.[3]
Table 2: Clinical Efficacy in Osteoarthritis and Rheumatoid Arthritis
| Indication | Study Design | Treatment Groups | Key Efficacy Outcomes | Reference(s) |
| Spinal Osteoarthritis | Double-blind, randomized, controlled trial | This compound (20 mg/day) vs. Piroxicam (20 mg/day) | Both drugs showed statistically significant improvement in pain, stiffness, and daily activities. No significant difference between groups. | [5] |
| Rheumatoid Arthritis | Double-blind, randomized, controlled trial | This compound (20 mg/day) vs. Indomethacin (100 mg/day) | Both drugs showed statistically significant improvement in joint pain intensity and articular index. No inter-treatment differences observed. | [6] |
| Osteoarticular Conditions | Meta-analysis of 75 RCTs | Piroxicam vs. various NSAIDs | Piroxicam was equivalent to other NSAIDs for pain and articular swelling. | [3] |
Preclinical Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard preclinical test to evaluate the anti-inflammatory activity of new compounds. The model involves injecting carrageenan into the rat's paw to induce a localized inflammatory response, which is then measured as an increase in paw volume. The ability of a drug to reduce this swelling is a measure of its anti-inflammatory potential.
While a direct comparative study with a detailed protocol for both this compound and piroxicam was not identified in the search, a study on a topical gel formulation of tenoxicam (another oxicam) provides insight into the methodology and reports a 44% inhibition of edema with a marketed piroxicam gel.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Wistar or Sprague-Dawley rats of either sex, typically weighing 150-200g, are used. Animals are acclimatized to laboratory conditions and fasted overnight before the experiment with free access to water.
-
Grouping: Animals are randomly divided into a control group and one or more treatment groups.
-
Drug Administration: The test compounds (this compound or piroxicam) or the vehicle (for the control group) are administered, usually orally or intraperitoneally, at a specified time before the carrageenan injection.
-
Induction of Edema: A 1% w/v suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each treatment group in comparison to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group.
Safety and Tolerability
The primary rationale for the development of this compound was to improve the gastrointestinal safety profile of piroxicam. An analysis of eight randomized, controlled clinical trials and one open study indicated that the frequency of adverse events, particularly those affecting the gastrointestinal system, was lower in patients treated with this compound compared to control drugs, including piroxicam.[2]
In a study comparing meloxicam and piroxicam, 71% of subjects taking piroxicam experienced at least one adverse event, with nausea (36%) and dyspepsia (14%) being the most common.[8]
Table 3: Adverse Events
| Drug | Study Description | Most Common Adverse Events | Incidence of GI Adverse Events | Reference(s) |
| This compound | Analysis of 8 RCTs and 1 open study | Not specified | Lower frequency compared to piroxicam, indomethacin, or diclofenac. | [2] |
| Piroxicam | Double-blind, placebo-controlled study vs. meloxicam | Nausea, Dyspepsia | Nausea: 36%, Dyspepsia: 14% | [8] |
Conclusion
This compound serves as an effective prodrug for piroxicam, delivering a comparable anti-inflammatory and analgesic efficacy in the treatment of osteoarthritis and rheumatoid arthritis. The key differentiator lies in its pharmacokinetic profile, with a delayed absorption that is hypothesized to contribute to its improved gastrointestinal tolerability. While clinical evidence suggests a favorable safety profile for this compound, particularly concerning GI side effects, both drugs are potent NSAIDs that require careful consideration of the benefit-risk ratio for each patient. Piroxicam's long half-life remains a significant advantage for patient compliance. Further head-to-head clinical trials with standardized reporting of efficacy and safety outcomes would be beneficial to more definitively delineate the comparative profiles of these two agents.
References
- 1. Comparative study of the multiple dose pharmacokinetics and the tolerance of a new NSAID (this compound) versus piroxicam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse events with this compound in the early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of piroxicam revisited. A global meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A clinical trial comparing a new NSAID (this compound) and piroxicam in spinal osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind randomised controlled trial of this compound versus indomethacin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Gastrointestinal tolerability of meloxicam and piroxicam: a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Droxicam and Other Oxicam-Class NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Droxicam and other prominent non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the oxicam class, including Piroxicam, Meloxicam, Tenoxicam, and Lornoxicam. The focus is on their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Introduction to Oxicams
The oxicams are a class of enolic acid-derived NSAIDs that exhibit potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] This guide examines this compound, a prodrug of Piroxicam, in comparison to its active metabolite and other widely used oxicams to highlight the subtle but critical differences relevant to drug research and development. This compound was developed with the aim of improving the gastrointestinal tolerance of Piroxicam.[3][4]
Mechanism of Action: COX Inhibition
Oxicams exert their therapeutic effects by blocking the action of COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][5]
-
COX-1 is a constitutive enzyme found in most tissues, playing a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[6]
The therapeutic anti-inflammatory effects of NSAIDs are largely due to COX-2 inhibition, while the common gastrointestinal side effects are primarily linked to the inhibition of COX-1. The ratio of COX-1 to COX-2 inhibition is a critical parameter in determining the safety profile of an NSAID.
-
This compound/Piroxicam, Tenoxicam, and Lornoxicam are generally considered non-selective inhibitors of both COX-1 and COX-2.[7][8][9][10]
-
Meloxicam is unique in this group as it shows preferential inhibition of COX-2 over COX-1, especially at lower therapeutic doses, which is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective agents.[6][11][12]
Comparative Pharmacokinetics
Significant differences in pharmacokinetic profiles exist among the oxicams, which influences their dosing regimens and clinical use. This compound is a prodrug that is hydrolyzed to its active form, Piroxicam, in the gastrointestinal tract.[13][14] This results in a delayed time to peak concentration (Tmax) for this compound compared to Piroxicam, but other parameters are largely similar.[13] The long half-lives of Piroxicam and Tenoxicam allow for once-daily dosing, whereas the much shorter half-life of Lornoxicam requires more frequent administration.[7][15][16]
Table 1: Pharmacokinetic Properties of Selected Oxicams
| Parameter | This compound | Piroxicam | Meloxicam | Tenoxicam | Lornoxicam |
|---|---|---|---|---|---|
| Prodrug Status | Yes (to Piroxicam)[17] | No | No | No | No |
| Tmax (hours) | ~7 - 11[14][18] | ~3 - 5[19] | ~5 - 6[12] | ~2[20][21] | ~2[15] |
| Half-life (t1/2, hours) | ~74 (as Piroxicam)[18] | ~50[22] | ~15 - 20[6] | ~72[2][23] | ~3 - 5[16][24] |
| Bioavailability (%) | Equivalent to Piroxicam[25] | ~100[26] | ~89[12] | ~100[23] | ~90 - 100[9] |
| Plasma Protein Binding (%) | >99 (as Piroxicam) | ~99[22] | >99[11] | ~99[20] | ~99[9] |
Clinical Efficacy and Safety Profile
The oxicams are clinically effective in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[25][26] The efficacy of this compound is comparable to that of Piroxicam.[3] The primary differentiating factor among these drugs is their safety profile, particularly concerning gastrointestinal (GI) and hepatic adverse events.
-
Gastrointestinal Tolerance: this compound was designed as a prodrug to minimize direct contact of the active drug with the gastric mucosa, with the hypothesis of better GI tolerance.[3][27] Meloxicam's preferential COX-2 inhibition is also associated with a lower incidence of GI side effects compared to non-selective NSAIDs like Piroxicam.[12]
-
Hepatotoxicity: this compound has been associated with a higher risk of liver toxicity compared to other NSAIDs and was subsequently withdrawn from the market in several countries.[25]
-
Cardiovascular Risk: As with all NSAIDs, there is a potential for increased risk of serious cardiovascular thrombotic events, which should be considered during development and prescription.[28]
Experimental Protocols
Objective comparison of NSAID performance relies on standardized in vitro and in vivo assays. Below are methodologies for key experiments.
The human whole blood assay (WBA) is a robust method for assessing the COX-inhibitory activity of a compound in a physiologically relevant environment.[29][30]
-
Blood Collection: Collect fresh venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquot blood samples into tubes. Add the test compound (e.g., this compound, Meloxicam) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Indomethacin).
-
COX-1 Assay: Incubate the samples for 1 hour at 37°C to allow for compound-enzyme interaction. The inherent clotting process will induce COX-1 activity.
-
COX-2 Assay: To measure COX-2 activity, first incubate the blood with a COX-2 inducing agent like lipopolysaccharide (LPS) for 24 hours at 37°C. Then, add the test compounds and incubate for an additional hour.
-
Termination and Prostaglandin Measurement: Stop the reaction by centrifugation at 4°C to separate plasma. Measure the concentration of a specific prostaglandin, such as Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2, for COX-1), in the plasma using a validated method like an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[31]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce prostaglandin production by 50%) by plotting a dose-response curve.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive transcellular permeability of a drug.[32]
-
Membrane Preparation: A filter plate (donor plate) is coated with an artificial membrane composed of a lipid mixture (e.g., 2% lecithin in dodecane) that mimics the intestinal cell membrane.
-
Compound Preparation: Dissolve the test compounds in a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) to create the donor solution.
-
Assay Setup: Add the donor solution to the wells of the filter plate. Place this donor plate into the wells of an acceptor plate, which contains a fresh buffer solution. This creates a "sandwich," with the artificial membrane separating the donor and acceptor solutions.
-
Incubation: Incubate the plate sandwich for a specified period (e.g., 4-16 hours) at room temperature to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known parameters like incubation time and membrane surface area. Compounds are then categorized as having low, medium, or high permeability.[33]
Conclusion
The oxicam class of NSAIDs, while sharing a common mechanism of action, displays significant diversity in pharmacokinetic and safety profiles. This compound, as a prodrug of Piroxicam, represents an attempt at rational drug design to improve gastrointestinal safety, though concerns about hepatotoxicity have limited its use.[3][25] Meloxicam's COX-2 preference offers a tangible benefit in reducing GI-related adverse effects.[12] In contrast, the extremely long half-life of Tenoxicam and the short half-life of Lornoxicam provide different therapeutic options regarding dosing frequency. For drug development professionals, a thorough understanding of these comparative aspects, supported by robust experimental data from standardized assays, is crucial for designing safer and more effective anti-inflammatory agents.
References
- 1. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piroxicam: Pharmacokinetics, Mechanism of Action and Toxicology Studies_Chemicalbook [chemicalbook.com]
- 6. Meloxicam - Wikipedia [en.wikipedia.org]
- 7. Piroxicam: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. Tenoxicam - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Lornoxicam? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. crpsonline.com [crpsonline.com]
- 16. Clinical pharmacokinetics of lornoxicam. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 20. mims.com [mims.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. aapharma.ca [aapharma.ca]
- 24. ClinPGx [clinpgx.org]
- 25. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 26. go.drugbank.com [go.drugbank.com]
- 27. Adverse events with this compound in the early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 30. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Permeability & Solubility Analysis Workflow [sigmaaldrich.com]
- 33. youtube.com [youtube.com]
A Comparative Guide to Validating Analytical Methods for Droxicam and Related Oxicams
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of validated analytical methods for Droxicam and structurally similar compounds from the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Lornoxicam and Piroxicam. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are the predominant techniques employed for their analysis.
While specific validated HPLC methods for this compound are not extensively reported in readily available literature, the methods developed for Lornoxicam and Piroxicam are highly relevant due to their structural similarities. These methods can often be adapted with appropriate validation for the analysis of this compound. This guide will focus on the comparison of reported HPLC and UV-Vis spectrophotometric methods for these analogous compounds.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the determination of oxicams in bulk drugs and pharmaceutical formulations.[1] It offers high specificity, sensitivity, and the ability to separate the parent drug from its degradation products, making it a stability-indicating method.[2]
Experimental Protocols for HPLC Analysis
A typical RP-HPLC method for the analysis of Lornoxicam or Piroxicam involves the following components:
-
Chromatographic System: An HPLC instrument equipped with a UV detector is standard.[1][3]
-
Stationary Phase (Column): C18 columns are most frequently used.[1][2][3][4] Common dimensions are 150 mm x 4.6 mm with a 5 µm particle size.[2][3][4]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used for isocratic elution.[1][3][5][6] The pH of the aqueous phase is often adjusted to optimize the separation.[1][2]
-
Flow Rate: Flow rates typically range from 0.8 mL/min to 1.2 mL/min.[1][3]
-
Detection: UV detection is commonly performed at the wavelength of maximum absorbance (λmax) for the specific oxicam, which is generally in the range of 240 nm to 390 nm.[1][3][6]
Performance Data for HPLC Methods
The following table summarizes the performance characteristics of various validated RP-HPLC methods for Lornoxicam and Piroxicam.
| Parameter | HPLC Method 1 (Lornoxicam) [3] | HPLC Method 2 (Lornoxicam) [1] | HPLC Method 3 (Piroxicam) [6] | HPLC Method 4 (Piroxicam) [4] |
| Column | Eclipse C18 (150 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Symmetry ODS-3V (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.1% Formic Acid in Water (80:20 v/v) | Acetonitrile: Phosphate Buffer pH 7.0 (60:40 v/v) | Methanol: Water pH 3.2 (55:45 v/v) | Triethylamine 0.3% pH 5.0: Acetonitrile (70:30 v/v) |
| Flow Rate | 0.8 mL/min | 1.2 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection Wavelength | 381 nm | 390 nm | 240 nm | 248 nm |
| Linearity Range | 0.5 - 20 µg/mL | 10 - 50 µg/mL | 1 - 200 µg/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | Not Specified |
| LOD | Not Specified | 0.013 µg/mL | Not Specified | Not Specified |
| LOQ | Not Specified | 0.465 µg/mL | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 100.1% - 102.1% | 99.8% - 102.9% | Mean recovery of 99.12% |
| Intra-day Precision (%RSD) | < 2% | 0.79% - 1.48% | < 2.0% | < 1.07% |
| Inter-day Precision (%RSD) | < 2% | 0.88% - 1.78% | < 2.0% | < 1.07% |
UV-Visible Spectrophotometric Methods
UV-Vis spectrophotometry offers a simpler, more cost-effective, and rapid alternative for the quantification of oxicams.[7][8][9][10] This technique is often employed for routine quality control analysis where a stability-indicating method is not strictly required.
Experimental Protocols for UV-Vis Spectrophotometric Analysis
The general procedure for UV-Vis spectrophotometric analysis involves:
-
Instrumentation: A double beam UV-Vis spectrophotometer is typically used.[8][11]
-
Solvent: The drug is dissolved in a suitable solvent in which it is stable and exhibits good absorbance. Common solvents include methanol, 0.01M NaOH, and mixtures of plasma, methanol, and water.[7][9][10]
-
Wavelength of Maximum Absorbance (λmax): The absorbance of the sample solution is measured at the λmax of the drug in the chosen solvent.[7][9][10]
-
Quantification: The concentration of the drug is determined by comparing its absorbance to a standard calibration curve.[7][9]
Performance Data for UV-Vis Spectrophotometric Methods
The table below presents a comparison of the performance of different validated UV-Vis spectrophotometric methods for the analysis of Lornoxicam and Piroxicam.
| Parameter | UV Method 1 (Lornoxicam) [7] | UV Method 2 (Lornoxicam) [10] | UV Method 3 (Piroxicam) [9] | UV Method 4 (Piroxicam) [11] |
| Solvent | Plasma, Methanol, Water (1:1:8) | 0.01M NaOH | Methanol | Methanol |
| λmax | 289.7 nm | 377 nm | 335 nm | Not Specified |
| Linearity Range | 2.0 - 26.0 µg/mL | 2 - 20 µg/mL | 2 - 12 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.999 | Not Specified |
| LOD | Not Specified | 0.105 µg/mL | Not Specified | Not Specified |
| LOQ | Not Specified | 0.318 µg/mL | Not Specified | Not Specified |
| Accuracy (% Recovery) | Satisfactory | 100.82% | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | Within acceptable range | < 2% | Low %RSD | Not Specified |
| Inter-day Precision (%RSD) | Within acceptable range | < 2% | Low %RSD | Not Specified |
Method Validation Workflow
The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: Workflow for HPLC Method Validation
Conclusion
Both HPLC and UV-Vis spectrophotometry are suitable techniques for the quantitative analysis of this compound and related oxicams. The choice of method depends on the specific requirements of the analysis.
-
HPLC is the preferred method when high specificity, sensitivity, and stability-indicating capabilities are required, such as in drug stability studies and for the analysis of low-dosage forms.[2][5]
-
UV-Vis spectrophotometry provides a rapid, simple, and cost-effective alternative for routine quality control analysis where interference from excipients or degradation products is not a concern.[8][10]
Regardless of the chosen technique, proper method validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data. The provided experimental protocols and performance data can serve as a valuable starting point for the development and validation of analytical methods for this compound and other members of the oxicam family.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. scispace.com [scispace.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Pharmacopoeial HPLC methodology improvement: A case study of piroxicam | Drug Analytical Research [seer.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Spectrophotometric Quantification of Anti-inflammatory Drugs by Application of Chromogenic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
Droxicam's Performance in NSAID Immunoassays: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of pharmaceutical compounds in immunoassays is critical for accurate analyte detection and quantification. This guide provides a detailed comparison of Droxicam's cross-reactivity in nonsteroidal anti-inflammatory drug (NSAID) immunoassays, supported by experimental data and protocols.
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is structurally similar to other oxicams, most notably Piroxicam. In fact, this compound is a prodrug of Piroxicam, meaning it is converted into Piroxicam in the body. This close structural relationship has significant implications for its detection in immunoassays designed to identify oxicam NSAIDs.
Quantitative Cross-Reactivity Data
The cross-reactivity of this compound has been quantified in a competitive colloidal gold-based immunochromatographic assay developed for the simultaneous detection of six oxicam NSAIDs. The half-maximal inhibitory concentration (IC50), which represents the concentration of an analyte that causes a 50% reduction in signal and is a key measure of antibody affinity and cross-reactivity, was determined for this compound and other related compounds.
| Compound | IC50 (ng/mL)[1] | Cross-Reactivity (%) vs. Piroxicam |
| Meloxicam | 0.31 | 935.5 |
| Lornoxicam | 0.49 | 591.8 |
| Sudoxicam | 1.95 | 148.7 |
| Piroxicam | 2.90 | 100.0 |
| This compound | 3.08 | 94.2 |
| Tenoxicam | 5.36 | 54.1 |
Cross-reactivity percentage was calculated as: (IC50 of Piroxicam / IC50 of this compound) x 100.
As the data indicates, this compound exhibits significant cross-reactivity in this immunoassay, with an IC50 value very close to that of Piroxicam. This high degree of cross-reactivity is expected due to their structural identity after the hydrolysis of this compound to Piroxicam.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data. Below is the protocol for the competitive colloidal gold-based immunochromatographic assay used to generate the data above.
Preparation of Colloidal Gold Nanoparticles
-
A 100 mL solution of 0.01% HAuCl4 is heated to boiling.
-
To the boiling solution, 1.5 mL of 1% sodium citrate solution is added rapidly.
-
The solution is boiled for an additional 10 minutes, during which the color will change from light yellow to brilliant red.
-
The solution is then cooled to room temperature and stored at 4°C.
Preparation of Monoclonal Antibody-Gold Conjugates
-
The pH of the colloidal gold solution is adjusted to 8.0 with 0.1 M K2CO3.
-
The optimal labeling concentration of the monoclonal antibody against oxicams is added to the colloidal gold solution and stirred for 30 minutes at room temperature.
-
A solution of 10% Bovine Serum Albumin (BSA) is added to a final concentration of 1% to block any remaining surface area on the gold nanoparticles.
-
The mixture is centrifuged to remove unconjugated antibodies and excess reagents.
-
The resulting pellet of antibody-gold conjugates is resuspended in a buffer containing 1% BSA and 1% sucrose.
Assembly of the Immunochromatographic Strip
-
Sample Pad: The sample pad is treated with a buffer solution to ensure proper sample wicking.
-
Conjugate Pad: The prepared monoclonal antibody-gold conjugates are dispensed onto the conjugate pad and dried.
-
Nitrocellulose Membrane:
-
Test Line (T-line): An antigen-protein conjugate (e.g., Piroxicam-BSA) is immobilized in a line.
-
Control Line (C-line): A secondary antibody (e.g., goat anti-mouse IgG) is immobilized in a separate line.
-
-
Absorption Pad: An absorbent pad is placed at the end of the strip to wick the sample and reagents through the membrane.
-
The components are assembled on a backing card to form the complete test strip.
Visualizations
To further clarify the experimental workflow and the underlying principle of the immunoassay, the following diagrams are provided.
References
A Head-to-Head Examination of Droxicam and Indomethacin in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-steroidal anti-inflammatory drugs (NSAIDs) Droxicam and Indomethacin, focusing on their performance in preclinical models of arthritis. By presenting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to be a valuable resource for researchers in the field of rheumatology and drug development.
Executive Summary
This compound, a prodrug of piroxicam, and Indomethacin are both potent inhibitors of prostaglandin synthesis, a key mechanism in their anti-inflammatory effects. Clinical findings suggest that this compound (20mg/day) is as effective as Indomethacin (100mg/day) in alleviating symptoms of rheumatoid arthritis, with a comparable incidence of side effects.[1] Preclinical data in rodent models of arthritis further elucidate their comparative efficacy and safety profiles. While direct head-to-head preclinical studies are limited, analysis of their performance in the adjuvant-induced arthritis (AIA) rat model, a well-established model of chronic inflammation, provides valuable insights.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both this compound and Indomethacin exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
This compound is a prodrug that is rapidly converted to its active form, piroxicam, in the gastrointestinal tract. Piroxicam is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms. Indomethacin is also a non-selective COX inhibitor. The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.
Preclinical Efficacy in Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model in rats is a widely used preclinical model for rheumatoid arthritis, characterized by chronic inflammation and joint destruction. The following tables summarize the efficacy of this compound (via its active metabolite Piroxicam) and Indomethacin in reducing paw edema in this model, based on data from separate studies.
Table 1: Efficacy of Indomethacin in Adjuvant-Induced Arthritis in Rats
| Dose (mg/kg, i.p.) | Treatment Schedule | Paw Volume Inhibition (%) | Study Reference |
| 1 | Twice daily for 3 days | Significant | [1] |
| 2 | Twice daily for 3 days | Complete | [1] |
| 1 | Not specified | 29% (on day 21) | [2] |
| 4 | Once daily for 8 days | Significant reduction |
Table 2: Efficacy of Piroxicam (Active Metabolite of this compound) in Adjuvant-Induced Arthritis in Rats
| Dose (mg/kg) | Treatment Schedule | Paw Edema/Thickness Inhibition (%) | Study Reference |
| ~1-5 (ED50) | Not specified | 50% | |
| 20 (i.m.) | Daily for 28 days | 46-57% reduction in edema thickness | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols
A standardized protocol for inducing adjuvant arthritis in rats is crucial for the reliable evaluation of anti-inflammatory compounds.
Adjuvant-Induced Arthritis (AIA) in Rats
-
Animals: Male Lewis rats are typically used as they are highly susceptible to AIA.
-
Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.
-
Treatment: Drug treatment (this compound/Piroxicam or Indomethacin) is typically initiated on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol). Drugs are administered orally or via intraperitoneal injection for a specified duration.
-
Assessment of Arthritis:
-
Paw Volume: The volume of both the injected and non-injected hind paws is measured at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.
-
Arthritic Score: The severity of arthritis in each paw is visually scored on a scale of 0-4, based on erythema, swelling, and joint deformity.
-
Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation and animal well-being.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin for histological evaluation of inflammation, pannus formation, and bone and cartilage destruction.
-
Gastrointestinal Safety Profile
A significant limiting factor for the clinical use of NSAIDs is their potential to cause gastrointestinal (GI) toxicity. As a prodrug, this compound is designed to be hydrolyzed to its active form, piroxicam, in the intestine, which may reduce direct contact with the gastric mucosa and potentially improve gastric tolerability.[4]
Table 3: Comparative Gastrointestinal Toxicity in Rats
| Compound | Metric | Result | Study Reference |
| This compound | UD50 (ulcerogenic dose 50) | 57 mg/kg, p.o. | |
| Piroxicam | UD50 (ulcerogenic dose 50) | 5.6 mg/kg, p.o. | |
| Piroxicam | Ulcerogenic effect vs. Indomethacin | ~1/3 that of Indomethacin | |
| Indomethacin | Intestinal Permeability | Dose-dependent increase |
The data suggests that this compound has a significantly better gastric safety profile than its active metabolite, piroxicam. Furthermore, piroxicam appears to be less ulcerogenic than Indomethacin in rats.
Conclusion
Both this compound and Indomethacin are effective anti-inflammatory agents in preclinical models of arthritis. Clinical data indicates comparable efficacy in rheumatoid arthritis.[1] Preclinical evidence suggests that this compound, through its conversion to piroxicam, offers potent anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to Indomethacin. The data from adjuvant-induced arthritis models, while not from direct head-to-head comparisons, support the efficacy of both compounds in reducing chronic inflammation. Further preclinical studies with a direct comparison of this compound and Indomethacin across a range of doses in standardized arthritis models would be beneficial to more definitively delineate their relative therapeutic indices.
References
- 1. Changes in T and B lymphocyte proliferative responses in adjuvant-arthritic rats: antagonism by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 3. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Droxicam for Researchers and Drug Development Professionals
This guide provides a detailed statistical analysis of Droxicam, a non-steroidal anti-inflammatory drug (NSAID), in comparison to other frequently used alternatives. The following sections present quantitative data from comparative studies, detailed experimental protocols, and visualizations of relevant biological pathways to offer a comprehensive overview for researchers, scientists, and drug development professionals.
This compound, a prodrug of piroxicam, is designed to deliver its active metabolite, piroxicam, to the site of action following oral administration.[1][2] This approach theoretically minimizes direct contact of the active drug with the gastric mucosa, potentially leading to a better gastrointestinal safety profile.[3] The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[4][5]
Comparative Efficacy and Safety
Clinical studies have evaluated the efficacy and safety of this compound in comparison to its active metabolite, piroxicam, as well as other NSAIDs such as tenoxicam and indomethacin.
This compound vs. Piroxicam
A double-blind, parallel, controlled, and randomized trial involving 30 patients with spinal osteoarthritis demonstrated that this compound (20 mg/day) has comparable clinical efficacy to piroxicam (20 mg/day) over an 8-week period.[1] Both drugs showed statistically significant improvements in all evaluated parameters, including pain intensity, morning stiffness, and daily living activities, with no statistically significant differences observed between the two groups.[1] In terms of safety, only one patient in the this compound group reported mild subjective complaints, compared to two in the piroxicam group, with neither requiring discontinuation of the study.[1]
This compound vs. Tenoxicam
In a four-week open-label study of patients with painful osteoarthritis, this compound (20 mg/day) was compared to tenoxicam (20 mg/day).[6] The results indicated that both drugs were effective in treating osteoarthritis, with a slight advantage for this compound in reducing pain, functional limitation, and chronic inability scores.[6] The tolerability of both drugs was rated as excellent or good in over 70% of patients, and only one patient from each group discontinued the study due to severe side effects.[6]
This compound vs. Indomethacin
A double-blind, randomized controlled trial in 20 patients with active rheumatoid arthritis compared this compound (20 mg/day) with indomethacin (100 mg/day) over a 9-week period.[7] Both treatments resulted in statistically significant improvements in joint pain intensity, articular index, duration of morning stiffness, functional capacity, and fatigue levels, with no significant differences between the two drugs.[7] Side effects were reported in four patients from each group, with one patient in the indomethacin group withdrawing due to epigastric pain and heartburn.[7]
Data Presentation
The following tables summarize the quantitative data from the comparative studies.
Table 1: Efficacy of this compound in Comparative Studies
| Comparison Drug | Indication | Dosage | Key Efficacy Outcomes | Reference |
| Piroxicam | Spinal Osteoarthritis | This compound: 20 mg/day; Piroxicam: 20 mg/day | Both drugs showed statistically significant improvement in pain, morning stiffness, and daily activities. No statistically significant differences between groups. | [1] |
| Tenoxicam | Painful Osteoarthritis | This compound: 20 mg/day; Tenoxicam: 20 mg/day | Both drugs were effective. This compound showed a mild predominance in decreasing pain and functional limitation. | [6] |
| Indomethacin | Rheumatoid Arthritis | This compound: 20 mg/day; Indomethacin: 100 mg/day | Both drugs showed statistically significant improvement in joint pain, articular index, and morning stiffness. No inter-treatment differences were observed. | [7] |
Table 2: Safety and Tolerability of this compound in Comparative Studies
| Comparison Drug | Indication | Adverse Events (this compound Group) | Adverse Events (Comparison Group) | Reference |
| Piroxicam | Spinal Osteoarthritis | 1 case of mild subjective complaints | 2 cases of mild subjective complaints | [1] |
| Tenoxicam | Painful Osteoarthritis | 1 dropout due to severe side-effects | 1 dropout due to severe side-effects | [6] |
| Indomethacin | Rheumatoid Arthritis | 4 patients with side effects | 4 patients with side effects (1 withdrawal) | [7] |
Table 3: Pharmacokinetic Parameters of this compound and Piroxicam
| Parameter | This compound (as Piroxicam) | Piroxicam | Reference |
| Absorption half-life (t1/2 a) | 7.55 h | 1.78 h | [1] |
| Bioavailability | Equal to Piroxicam | - | [1][2] |
Experimental Protocols
This compound vs. Piroxicam in Spinal Osteoarthritis[1]
-
Study Design: A double-blind, parallel, controlled, and randomized clinical trial.
-
Participants: 30 patients with a diagnosis of spinal osteoarthritis.
-
Intervention: Patients were randomly assigned to receive either 20 mg of this compound daily or 20 mg of piroxicam daily for 8 weeks. This followed a 7-day single-blind placebo run-in period.
-
Outcome Measures: The primary efficacy parameters evaluated included pain intensity, morning stiffness, nocturnal pain, pain upon waking and after 30 minutes of standing, difficulty in daily living, frequency of pain exacerbations, and the ability to perform various daily activities. Tolerability was assessed by recording subjective complaints.
This compound vs. Tenoxicam in Painful Osteoarthritis[6]
-
Study Design: A four-week, open-label, randomized study.
-
Participants: Patients diagnosed with painful osteoarthritis.
-
Intervention: Patients were randomized to receive either 20 mg of this compound orally per day or 20 mg of tenoxicam orally per day for four weeks.
-
Outcome Measures: Efficacy was evaluated based on the reduction in pain, functional limitation, and a chronic inability score. Tolerability was assessed based on patient-reported side effects and the number of dropouts due to adverse events.
This compound vs. Indomethacin in Rheumatoid Arthritis[7]
-
Study Design: A nine-week, double-blind, randomized controlled trial.
-
Participants: 20 patients (7 men, 13 women; mean age 54.7 ± 13.2 years) with active classical or definite rheumatoid arthritis.
-
Intervention: Following a 7-day single-blind run-in period with paracetamol (1,500 mg/day), patients were randomized to receive either 20 mg of this compound daily or 100 mg of indomethacin daily for nine weeks.
-
Outcome Measures: Efficacy was evaluated at weeks 0, 1, 2, 4, 6, and 9. The assessed parameters included joint pain intensity, articular index (number of swollen or painful joints and degree of involvement), duration of morning stiffness, functional capacity, and level of fatigue. Safety was monitored through the recording of side effects.
Mandatory Visualization
Signaling Pathway of NSAID Action
The diagram below illustrates the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) like this compound. NSAIDs exert their anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which in turn blocks the conversion of arachidonic acid into prostaglandins.
Caption: Mechanism of action of this compound via COX inhibition.
Experimental Workflow: this compound vs. Piroxicam in Spinal Osteoarthritis
The following diagram outlines the workflow of the comparative clinical trial between this compound and Piroxicam for treating spinal osteoarthritis.
Caption: Workflow of a this compound vs. Piroxicam clinical trial.
Logical Relationship: this compound as a Prodrug
This diagram illustrates the conversion of this compound, a prodrug, into its active form, Piroxicam, and its subsequent action.
Caption: Prodrug activation and action of this compound.
References
- 1. Comparative study of the multiple dose pharmacokinetics and the tolerance of a new NSAID (this compound) versus piroxicam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind crossover comparison of piroxicam and indomethacin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A double-blind randomised controlled trial of this compound versus indomethacin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Droxicam Against Novel Anti-Inflammatory Agents: A Guide for Researchers
This guide provides a comprehensive comparison of droxicam, a non-steroidal anti-inflammatory drug (NSAID), with emerging novel anti-inflammatory agents. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to this compound
This compound is an NSAID from the oxicam class, functioning as a prodrug for piroxicam.[1] Upon oral administration, it is converted to its active form, piroxicam, through hydrolysis in the intestine.[2][3] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][4] this compound has been used in the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][5] While some clinical studies suggested efficacy comparable to its active metabolite piroxicam and other NSAIDs, with potentially better gastrointestinal tolerability, its use has been limited in many countries due to concerns about hepatotoxicity.[3][5][6]
Quantitative Data Comparison
The following tables summarize the efficacy and mechanistic data for this compound and comparator agents based on available clinical and preclinical data.
Table 1: Clinical Efficacy Comparison of this compound and Other NSAIDs in Osteoarthritis
| Parameter | This compound (20 mg/day) | Piroxicam (20 mg/day) | Tenoxicam (20 mg/day) | Source |
| Pain Intensity | Statistically significant improvement | Statistically significant improvement | Statistically significant improvement | [7][8] |
| Morning Stiffness | Statistically significant improvement | Statistically significant improvement | N/A | [7] |
| Functional Limitation | Statistically significant improvement | Statistically significant improvement | Effective, with a mild predominance for this compound | [7][8] |
| Overall Efficacy | No statistically significant difference vs. piroxicam | No statistically significant difference vs. This compound | Both drugs effective in treating OA | [7][8] |
| Patient Withdrawal (Adverse Events) | 1 out of 15 patients | 2 out of 15 patients | 1 patient (severe side-effects) | [7][8] |
Note: Data is aggregated from separate double-blind, randomized clinical trials. Direct head-to-head comparison across all three agents in a single trial is not available in the provided sources.
Table 2: Mechanistic Comparison of this compound and Novel Anti-Inflammatory Agents
| Agent/Class | Primary Target(s) | Mechanism of Action | Key Downstream Effect |
| This compound (Piroxicam) | COX-1 and COX-2 | Reversible inhibition of cyclooxygenase enzymes.[9] | Inhibition of prostaglandin biosynthesis.[5] |
| Inflammasome Inhibitors (e.g., ADS032) | NLRP1 and NLRP3 Inflammasomes | Blocks the assembly and activation of inflammasome complexes. | Reduction of pro-inflammatory cytokine release (e.g., IL-1β, IL-18).[10] |
| Quinoline Derivatives (e.g., Compound [I]) | NF-κB Pathway | Inhibits the activation of the NF-κB signaling pathway. | Inhibition of pro-inflammatory gene transcription (e.g., TNF-α, IL-6).[11] |
| JAK Inhibitors (e.g., Tofacitinib) | Janus Kinases (JAKs) | Blocks the JAK/STAT signaling pathway involved in cytokine signaling. | Decreased inflammatory response in autoimmune diseases.[12] |
| Selective Immune Regulators (e.g., AG5) | Caspase-1 | Inhibits caspase-1, preventing the maturation of pro-inflammatory cytokines. | Modulates the immune response, inhibiting the "cytokine storm".[13] |
Table 3: In Vitro Inhibitory Activity of Selected Anti-Inflammatory Agents
| Agent | Target | Assay System | IC50 Value | Source |
| Lornoxicam | COX-1 | Intact Human Cells | 0.005 µM | [14] |
| COX-2 | Intact Human Cells | 0.008 µM | [14] | |
| Compound [I] (Quinoline Derivative) | IL-6 Release | LPS-stimulated J774A.1 Macrophages | 1.332 µM | [11] |
| TNF-α Release | LPS-stimulated J774A.1 Macrophages | 2.403 µM | [11] |
Note: Lornoxicam, another member of the oxicam class, is included to provide context for the potent COX inhibition characteristic of this drug family. Direct IC50 data for this compound was not available in the search results.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative protocols for clinical and preclinical evaluation of anti-inflammatory agents.
Protocol: Double-Blind, Randomized Clinical Trial for Osteoarthritis
This protocol is based on methodologies used in clinical trials comparing this compound to other NSAIDs.[7][8]
-
Objective: To compare the clinical efficacy and tolerance of an investigational NSAID against a standard-of-care NSAID in patients with spinal or knee/hip osteoarthritis.
-
Study Design: A multi-week (e.g., 4-8 weeks), double-blind, parallel-group, randomized, controlled trial.
-
Patient Population: Adult patients (e.g., >40 years) with a confirmed diagnosis of primary osteoarthritis, exhibiting moderate to severe pain.
-
Procedure:
-
Washout Period: A 7-day single-blind placebo run-in period to eliminate the effects of prior medications.
-
Randomization: Patients are randomly assigned to receive either the test drug (e.g., this compound 20 mg/day) or the control drug (e.g., Piroxicam 20 mg/day).
-
Treatment: Patients self-administer the assigned oral medication daily for the duration of the study.
-
Assessment: Clinical assessments are performed at baseline and at regular intervals (e.g., every 2 weeks).
-
-
Endpoints:
-
Primary: Change in pain intensity (measured on a Visual Analog Scale - VAS), patient and physician global assessment of efficacy.
-
Secondary: Duration of morning stiffness, nocturnal pain, difficulty in daily activities, and frequency of pain exacerbations.
-
Safety: Incidence and severity of adverse events, particularly gastrointestinal complaints, monitored throughout the trial.[6]
-
Protocol: In Vitro Assay for Inhibition of Pro-inflammatory Cytokine Release
This protocol describes a common method for evaluating the anti-inflammatory potential of novel compounds by measuring their effect on cytokine production in immune cells.[11]
-
Objective: To determine the in vitro efficacy of a test compound in inhibiting the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages.
-
Cell Line: Murine macrophage cell line (e.g., J774A.1) or human monocytic cell line (e.g., THP-1).
-
Procedure:
-
Cell Seeding: Macrophages are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Compound [I]) or vehicle control for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The percentage of cytokine inhibition for each compound concentration is calculated relative to the LPS-stimulated vehicle control. The IC50 value (the concentration at which 50% of cytokine release is inhibited) is determined by non-linear regression analysis.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms and processes discussed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Adverse events with this compound in the early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A clinical trial comparing a new NSAID (this compound) and piroxicam in spinal osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Efficacy of and tolerance to a new NSAID in the treatment of arthrosis: this compound. Randomized study versus tenoxicam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. hudson.org.au [hudson.org.au]
- 11. Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis | BioWorld [bioworld.com]
- 12. Anti-Inflammatory Therapeutics Market size is set to grow by USD 38.7 billion from 2024-2028, Increase in off-label use to boost the market growth, Technavio [prnewswire.com]
- 13. news-medical.net [news-medical.net]
- 14. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Analgesic Efficacy of Droxicam: A Comparative Analysis with Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic properties of Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, with other commonly used NSAIDs. The information presented is based on available preclinical and clinical data to assist researchers in evaluating its potential as an analgesic agent.
Mechanism of Action
This compound is a prodrug that is converted to its active metabolite, piroxicam, in the gastrointestinal tract.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[2] Prostaglandins are key mediators of pain and inflammation. By blocking their production, this compound and other NSAIDs exert their analgesic and anti-inflammatory effects.
Preclinical In Vivo Analgesic Studies
The analgesic efficacy of NSAIDs is often evaluated in animal models that mimic different types of pain. The writhing test, for instance, is a model of visceral pain induced by a chemical irritant.
Acetic Acid-Induced Writhing Test Workflow
Comparative Analgesic Activity in Rodent Models
The following tables summarize the available preclinical data comparing the analgesic potency of this compound and other NSAIDs in various in vivo models.
Table 1: Analgesic Potency (ED50) of this compound and Other NSAIDs in Writhing Tests
| Drug | Phenylbenzoquinone-induced Writhing (mice) ED50 (mg/kg, p.o.) | Acetylcholine Bromide-induced Writhing (mice) ED50 (mg/kg, p.o.) | Acetic Acid-induced Writhing (rat) ED50 (mg/kg, p.o.) |
| This compound | 5.3 | 1.1 | 0.94 |
| Phenylbutazone | 61.5 | 32.1 | - |
| Acetylsalicylic Acid | 90.7 | 32.2 | 8.72 |
| Dipyrone | 83.6 | - | - |
| Isoxicam | 88.3 | 32.7 | 4.70 |
Data sourced from: Pharmacological properties of this compound, a new non-steroidal anti-inflammatory agent.[2]
Table 2: Analgesic Effects of Oxicam NSAIDs in Various Pain Models
| Drug | Animal Model | Dosage | Effect |
| Piroxicam | Formalin-induced thermal hyperalgesia (rat) | 1.0 mg/kg, i.p. | Significantly reduced hyperalgesia.[3] |
| Meloxicam | Formalin-induced thermal hyperalgesia (rat) | 5.8 mg/kg, i.p. | Significantly reduced hyperalgesia.[3] |
| Lornoxicam | Formalin-induced thermal hyperalgesia (rat) | 1.3 mg/kg, i.p. | Fully effective in preventing hyperalgesia.[3] |
| Meloxicam Gel (1%) | Acetic acid-induced writhing (rat) | Topical | Less active than diclofenac and piroxicam gels.[4] |
| Meloxicam Gel (1%) | Formalin-induced pain Phase I (rat) | Topical | Less active than diclofenac and piroxicam gels.[4] |
| Meloxicam Gel (1%) | Formalin-induced pain Phase II (rat) | Topical | Showed significant protection.[4] |
Clinical Studies on Analgesic Efficacy
Clinical trials have primarily focused on the efficacy of this compound in managing pain associated with rheumatic conditions like osteoarthritis.
Table 3: Summary of Clinical Trials Comparing this compound with Other NSAIDs
| Comparison Drug | Condition | Dosage | Key Findings |
| Piroxicam | Spinal Osteoarthritis | This compound: 20 mg/day; Piroxicam: 20 mg/day | Both drugs significantly improved all pain parameters with no statistically significant differences between groups.[5] |
| Tenoxicam | Osteoarthritis | This compound: 20 mg/day; Tenoxicam: 20 mg/day | Both drugs were effective, with a mild predominance of this compound in decreasing pain and functional limitation.[6] |
| Indomethacin | Rheumatoid Arthritis | This compound: 20 mg/day; Indomethacin: 100 mg/day | This compound was as effective as indomethacin in alleviating symptoms.[7] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
-
Objective: To evaluate the peripheral analgesic activity of a substance.
-
Principle: The intraperitoneal injection of acetic acid induces a painful reaction in mice, characterized by abdominal constrictions and stretching of the hind limbs (writhing). Analgesic compounds reduce the number of writhes.[8]
-
Procedure (Generalized):
-
Animals (typically mice) are fasted overnight with free access to water.
-
Animals are divided into control and test groups.
-
The test substance (e.g., this compound) or vehicle (for the control group) is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Immediately after the acetic acid injection, the number of writhes is counted for a set period (e.g., 20 minutes).
-
The percentage of pain inhibition is calculated using the formula: [(Control mean - Treated mean) / Control mean] x 100.
-
Formalin-Induced Pain Test
-
Objective: To assess the analgesic effects on both neurogenic and inflammatory pain.
-
Principle: The subcutaneous injection of a dilute formalin solution into the paw of a rodent elicits a biphasic pain response. The early phase (Phase I) is due to the direct stimulation of nociceptors, while the late phase (Phase II) is associated with an inflammatory response.
-
Procedure (Generalized):
-
Animals (typically rats or mice) are placed in an observation chamber to acclimatize.
-
The test substance or vehicle is administered prior to the formalin injection.
-
A small volume of dilute formalin (e.g., 5%) is injected subcutaneously into the plantar surface of a hind paw.
-
The amount of time the animal spends licking, flinching, or biting the injected paw is recorded in two phases: Phase I (e.g., 0-5 minutes post-injection) and Phase II (e.g., 15-30 minutes post-injection).
-
A reduction in the duration of these pain behaviors indicates an analgesic effect.
-
Summary and Conclusion
Preclinical data from writhing tests suggest that this compound possesses potent peripheral analgesic properties, with a significantly lower ED50 compared to older NSAIDs like acetylsalicylic acid and phenylbutazone.[2] Clinical studies in patients with osteoarthritis and rheumatoid arthritis have demonstrated that this compound (20 mg/day) has comparable analgesic efficacy to piroxicam (20 mg/day), tenoxicam (20 mg/day), and indomethacin (100 mg/day).[5][6][7]
While direct preclinical comparisons with newer NSAIDs like meloxicam and diclofenac are limited, the available evidence indicates that this compound is an effective analgesic. Its nature as a prodrug of piroxicam was initially thought to potentially offer a better gastrointestinal tolerance profile.[1] Further research involving direct, head-to-head in vivo studies with a broader range of modern NSAIDs would be beneficial for a more comprehensive understanding of this compound's relative analgesic efficacy and therapeutic potential.
References
- 1. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound, a new non-steroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of lornoxicam, piroxicam, and meloxicam in a model of thermal hindpaw hyperalgesia induced by formalin injection in rat tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of analgesic and anti-inflammatory activity of meloxicam gel with diclofenac and piroxicam gels in animal models: pharmacokinetic parameters after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A clinical trial comparing a new NSAID (this compound) and piroxicam in spinal osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Efficacy of and tolerance to a new NSAID in the treatment of arthrosis: this compound. Randomized study versus tenoxicam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Droxicam Disposal Protocols
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial research to final disposal. Droxicam, a non-steroidal anti-inflammatory drug (NSAID), requires adherence to established protocols for pharmaceutical waste to ensure the safety of personnel and the protection of the environment.[1][2][3][4] Improper disposal of pharmaceuticals can lead to contamination of water and soil, potentially harming wildlife and human health.[1][5]
Regulatory Framework for Pharmaceutical Waste
In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies regulating pharmaceutical waste.[1] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, which can include certain pharmaceuticals.[1][2] However, there is no indication from the provided information that this compound is classified as a hazardous waste. Additionally, this compound is not listed as a controlled substance, and therefore DEA regulations for controlled substances do not apply.[2] Disposal of non-hazardous pharmaceutical waste should be in accordance with all state and local environmental regulations.[2]
Recommended Disposal Procedures for this compound
Given the absence of specific disposal mandates for this compound, the following general best practices for non-hazardous pharmaceutical waste should be followed.
1. Segregation and Containment: Properly segregate this compound waste from other chemical waste streams at the point of generation.[3] Use designated, clearly labeled, and sealed containers for accumulation. For non-hazardous pharmaceutical waste, a purple container is often recommended.[3]
2. Disposal Methods: Flushing of pharmaceuticals is strongly discouraged due to the potential for water contamination.[2][5] Sewage treatment systems are often not equipped to fully remove drug compounds from waterways.[5] The preferred methods for disposal of non-hazardous pharmaceutical waste are:
-
Incineration: This is a common and effective method for destroying pharmaceutical waste, ensuring complete destruction and preventing environmental contamination.[3][6]
-
Reverse Distribution: For unopened or expired this compound in its original packaging, returning it to the manufacturer or a licensed reverse distributor is a viable option.[2][3][6]
-
Landfill: Disposal in a permitted solid waste landfill may be an option, but it is generally less preferred than incineration.[2]
For Small Quantities (e.g., from research and development):
If a take-back program or incineration is not available, small quantities of this compound can be disposed of in the household trash with the following precautions, as recommended by the FDA for non-flush list medicines:[4][7][8]
-
Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[4][7][8][9]
-
Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[4][7][8][9]
-
Remove or obscure all personal or identifying information from the original container before recycling or discarding it.[4][7][9]
Quantitative Data
No specific quantitative data for this compound disposal, such as environmental concentration limits or degradation rates under various disposal conditions, were identified in the provided search results.
Experimental Protocols
Detailed experimental protocols for the disposal or degradation of this compound were not available in the search results. The provided information focuses on general guidelines from regulatory bodies rather than specific laboratory procedures for chemical neutralization or destruction.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.
-
Avoid breathing dust or vapors.
-
Absorb spills with an inert material (e.g., diatomite, universal binders).
-
Decontaminate surfaces with alcohol.
-
Collect and dispose of contaminated material in accordance with local regulations.[10]
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. danielshealth.com [danielshealth.com]
- 4. dea.gov [dea.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Droxicam
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Droxicam, a non-steroidal anti-inflammatory drug. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Hazard Identification and Classification
This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2]
GHS Hazard Statements:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
-
Very toxic to aquatic life with long-lasting effects (H410)[2]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | Prevents skin contact and irritation.[1][2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or disposable gown | Provides a barrier against skin contact with the substance.[2] |
| Respiratory Protection | Suitable respirator | Required when handling the powder form or if adequate ventilation is not available to prevent inhalation.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, well-ventilated area.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]
-
The product should be stored locked up.[1]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Prevent the spill from entering drains or water courses.[1]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
Emergency Procedures
Immediate and appropriate action is vital in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others.
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[1][2]
-
Do not allow the chemical to enter drains or waterways.[2]
-
For unused or expired medicine, consider a drug take-back program if available.[3][4]
-
If a take-back program is not an option, the substance may be mixed with an undesirable material such as used coffee grounds or kitty litter, placed in a sealed container, and disposed of in the household trash, provided this is in compliance with local regulations.[4][5][6]
-
Scratch out all personal and identifying information from the container label before disposal.[5][6]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
